Tributyrin's primary mechanism of action is its role as a prodrug for butyric acid, a short-chain fatty acid (SCFA) with well-documented biological significance [1] [2] [3].
Once released, butyrate exerts multiple therapeutic effects. The diagram below summarizes the key signaling pathways involved in its anti-inflammatory and barrier repair functions.
Key signaling pathways of this compound-derived butyrate.
This compound's anti-inflammatory effects are mediated through several key pathways [5] [3]:
Butyrate is a primary energy source for colonocytes and is crucial for maintaining gut barrier integrity [6] [3]. Supplementation with this compound has been shown to:
This compound can help restore a healthy gut microbiome, especially after disruption [3]:
There is growing interest in this compound's potential to alleviate symptoms of major depressive disorder (MDD) via the gut-brain axis [6]. It is hypothesized that by increasing butyrate availability, this compound may modulate systemic inflammation, the HPA axis, neurotransmission, and neural proliferation, all of which are implicated in depression [6].
The table below summarizes key findings on the effects of this compound supplementation across various animal models.
| Model System | This compound Dose & Duration | Key Quantitative Outcomes | Primary Mechanism Investigated | Source |
|---|---|---|---|---|
| Weaned Piglets (LPS challenge) | 0.2% in diet, 28 days | ↑ CAT, IL-10; ↓ MDA, IL-6 in serum/liver; ↓ IL-1β in serum; M1→M2 macrophage shift. | Antioxidant capacity, immune function, liver macrophage polarization via SIRT1/NF-κB & JAK2/STAT6. | [5] |
| Mouse (Antibiotic-induced dysbiosis) | 0.3 g/kg & 3 g/kg BW, 11 days | ↑ α-diversity; ↑ SCFAs; ↑ ZO-1, Occludin; ↓ serum LPS, TNF-α, IL-6, IL-1β. Low dose more effective. | Restoration of gut microbiota, inflammation reduction, intestinal barrier repair. | [3] |
| Juvenile Grass Carp | 0.5 g/kg & 1.0 g/kg in diet | Significant promotion of growth performance. | Upregulation of oligopeptide transporter PepT1 via CDX2/SP1 pathway. | [1] |
| Mouse (DSS-induced Colitis) | 150 mg/kg BW, 15 days | Alleviated disease activity index & colon damage; ↓ MPO, IL-6, TNF-α; ↑ Occludin; restored microbiota. | Anti-inflammatory, antioxidant, gut barrier protection. | [2] |
| Hy-Line BROWN Chicks | Nano-emulsion in diet | ↑ Avg. body weight, daily feed intake, daily gain; ↑ ileal butyric acid (172.18 vs 100.85 mg/mL). | Improved digestion performance and nutrient absorption. | [4] |
For researchers aiming to replicate these studies, here are summaries of core methodologies.
This protocol is typical for livestock nutrition research.
This is a standard protocol for microbiome analysis.
This chemical synthesis method offers high conversion rates.
The most direct evidence for this compound's potential in human therapeutics comes from an ongoing clinical trial for Major Depressive Disorder (MDD) [6].
This trial underscores the translation of this compound's mechanisms—particularly its action on the microbiota-gut-brain axis—into a potential adjunctive treatment for a complex psychiatric condition [6].
This compound's value stems from its ability to efficiently deliver butyrate to the gut, triggering pleiotropic effects including HDAC inhibition, NF-κB suppression, barrier reinforcement, and microbiome modulation.
Future research should focus on:
Tributyrin's primary value lies in its function as a prodrug. It resists degradation in the stomach and upper gastrointestinal tract, traveling to the intestine where pancreatic lipases hydrolyze it, releasing active butyrate molecules [1] [2]. Butyrate then exerts multiple biological effects.
The diagram below illustrates the core hydrolysis process and the subsequent multifaceted mechanisms of action of butyrate.
Specific signaling pathways modulated by this compound/butyrate include:
Research on this compound spans clinical, animal, and in vitro models. Key methodologies from recent studies are outlined below.
This ongoing study provides a template for human clinical research [5].
This methodology assesses this compound's stability and its effects on gut ecology and host cells [1].
This is a representative example of a feeding trial in aquatic species [4].
The following table consolidates key findings on the effects of this compound across different models.
| Model System | This compound Dose / Concentration | Key Observed Outcomes | Citation |
|---|---|---|---|
| Human (MDD Trial) | 4 g/day | Protocol for assessing feasibility, depressive symptoms, and gut-brain axis metrics; results pending. | [5] |
| In Vitro (SHIME) | Not Specified | 40-50% hydrolyzed in small intestine; rest increased colonic butyrate, boosted Bifidobacterium & Akkermansia, improved gut barrier and immunity. | [1] |
| Juvenile Blunt Snout Bream | 0.06% of diet | Optimal for growth; boosted antioxidants (SOD, CAT), immunoglobulins; reduced inflammation via PI3K/Akt/Nrf2/NF-κB. | [4] |
| Weaned Pigs | 750 mg/kg of diet | Increased villus height/crypt depth; enhanced gut glucose transporters (SGLT1, GLUT2); reduced oxidative stress; improved mitochondrial function. | [3] |
| Mouse Colitis Model | 200 mg/kg body weight | Alleviated colitis symptoms, improved gut barrier, reduced oxidative stress and pro-inflammatory cytokines, restored beneficial gut microbiota. | [2] |
| Grass Carp | 0.5-1.0 g/kg of diet | Promoted growth and upregulated intestinal oligopeptide transporter (PepT1) via CDX2/SP1 pathway. | [6] |
| Cancer Cells (in vitro) | Varies (Model) | Induced apoptosis by activating Caspase-3; enhanced efficacy of other anticancer agents (e.g., dihydroxycholecalciferol). | [7] [8] [9] |
Based on the current research, several gaps and opportunities exist:
The table below summarizes the core chemical characteristics and physical properties of Tributyrin.
| Property Category | Details |
|---|---|
| Systematic IUPAC Name | Propane-1,2,3-triyl tributanoate [1] |
| Common Names | This compound; Glyceryl tributyrate; Glycerol tributyrate [2] [1] [3] |
| CAS Registry Number | 60-01-5 [4] [2] [1] |
| Molecular Formula | C₁₅H₂₆O₆ [4] [2] [1] |
| Molecular Weight | 302.36 g·mol⁻¹ [4] [1] |
| Chemical Structure | A glycerol molecule esterified with three molecules of butyric acid. [1] |
| Appearance | Oily, colorless to yellow liquid [4] [1] |
| Taste/Odor | Bitter taste; cheesy, waxy, or faint fatty odor [4] [1] |
| Melting Point | -75 °C [4] [1] |
| Boiling Point | 305 - 310 °C [4] [1] |
| Density | ~1.032 - 1.054 g/cm³ [4] [1] [5] |
| Water Solubility | Insoluble [4] [1] |
| Flash Point | ~143 - 345 °F (data varies by source) [4] [5] |
A key functional characteristic is that this compound remains stable in the stomach and is hydrolyzed in the intestine by pancreatic lipases to release active butyric acid and glycerol [6]. This makes it an ideal prodrug for delivering butyrate to the lower digestive tract.
Recent protocols have optimized the synthesis of this compound for high yield and purity [6].
The following diagram illustrates a typical experimental design used to investigate the effects of this compound in animal models, based on the studies cited [7] [6]:
Typical in vivo workflow for evaluating this compound's biological effects.
Research indicates that this compound's primary benefits are largely due to butyric acid released upon hydrolysis. The core mechanisms are anti-inflammatory and antioxidant effects, mediated through specific signaling pathways [7] [6] [8].
The diagram below summarizes the primary molecular pathways through which this compound (via butyrate) exerts its effects:
Core molecular pathways modulated by this compound/Butyrate, leading to reduced inflammation and oxidative stress.
The quantitative effects observed in these studies are summarized below.
| Research Model | This compound Dose / Protocol | Key Quantitative Findings & Biological Effects |
|---|
| Weaned Piglets (LPS-induced inflammation) [7] | 0.2% dietary supplementation for 28 days | • ↑ Average Daily Gain (ADG) in early weaning period • ↑ Antioxidant capacity: Serum CAT, GSH-pX; Liver GSH • ↓ Inflammation & Damage: Serum MDA, IL-1β, IL-6; Liver MDA • Macrophage Polarization: ↓ M1 markers, ↑ M2 markers • Pathway Regulation: ↓ SIRT1/NF-κB, ↑ JAK2/STAT6 | | Mouse Model (DSS-induced colitis) [6] | Oral administration (dose not specified) | • Alleviated colitis symptoms • ↑ Intestinal barrier integrity • ↓ Oxidative stress & pro-inflammatory cytokines in colon • ↓ NF-κB signaling pathway • Restored gut microbiota dysbiosis | | Juvenile Blunt Snout Bream [8] | 0.06% dietary supplementation (optimal dose) | • ↑ Growth Performance: Final weight, weight gain, feed conversion ratio • ↑ Antioxidant & Immune capacity: T-SOD, GPx, CAT, IgM, IgG • ↓ Inflammation: MDA, TNF-α • Pathway Regulation: ↑ PI3K/Akt/Nrf2, ↓ NF-κB • ↓ Mortality after A. hydrophila challenge & prevented organ damage |
Based on its mechanisms, this compound is investigated for several applications:
Tributyrin (C15H26O6), a naturally occurring short-chain triglyceride, represents a pro-drug form of butyric acid that has gained significant attention for its potent histone deacetylase (HDAC) inhibitory activity. Unlike sodium butyrate, which suffers from poor pharmacokinetic properties including rapid hepatic clearance and short half-life, this compound demonstrates superior bioavailability and tissue distribution due to its lipophilic nature [1] [2]. Upon administration, intracellular lipases hydrolyze this compound to yield three molecules of biologically active butyrate, effectively delivering this HDAC inhibitor to target tissues at therapeutic concentrations [2]. The compound serves as a broad-spectrum HDAC inhibitor, primarily targeting Class I (HDACs 1, 2, 3, 8) and Class II (HDACs 4, 5, 6, 7, 9, 10) deacetylases through zinc chelation in their active sites, leading to increased histone acetylation and subsequent alterations in gene expression patterns [1] [3].
The molecular mechanism of this compound centers on its function as an epigenetic modulator that influences chromatin structure and gene transcription. Histone deacetylases remove acetyl groups from lysine residues on histone proteins, resulting in condensed chromatin structure and transcriptional repression. By inhibiting HDAC activity, this compound promotes a more relaxed chromatin configuration, facilitating access to transcription factors and reactivating silenced genes [1]. This mechanism underlies its diverse biological effects, including induction of cellular differentiation, cell cycle arrest, and apoptosis in transformed cells, while selectively sparing normal cells [1] [3]. The differential response between normal and cancerous cells to this compound exposure represents a fundamental aspect of its therapeutic potential, possibly reflecting altered metabolic states and gene expression profiles in malignant cells.
Table: Core Biochemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | This compound; 1,2,3-Tributyrylglycerol |
| Molecular Formula | C15H26O6 |
| Structure | Glycerol esterified with three butyrate molecules |
| HDAC Inhibition | Class I and II HDAC inhibitor |
| Mechanism | Zinc chelation in HDAC active site |
| Primary Metabolite | Butyric acid (3 molecules per this compound) |
| Key Advantage | Enhanced bioavailability over butyrate salts |
The anti-neoplastic properties of this compound have been extensively documented across various cancer models, with demonstrated efficacy in prostate cancer, glioblastoma, colon cancer, and hematological malignancies. In human prostate cancer studies, this compound administration induced significant growth inhibition and apoptosis in both PC3 and TSU-Pr1 cell lines. Remarkably, in xenograft models using nude mice, this compound treatment resulted in tumors that were nearly half the size of untreated controls after four weeks, with corresponding reductions in Ki-67 proliferation indices [2]. The compound exerts its anti-cancer effects through multiple interconnected pathways, including cell cycle arrest via p21 upregulation, modulation of retinoblastoma (Rb) protein phosphorylation, and downregulation of oncogenes such as c-myc [2]. Additionally, this compound has been shown to suppress hTERT mRNA expression and telomerase activity in human prostate cancer cells, effectively limiting cellular replicative potential [1].
In the context of glioblastoma multiforme (GBM), recent high-throughput screening on primary tumor-associated microglia and macrophages identified HDAC inhibitors as potent inducers of phagocytosis. When combined with CD47-blocking antibodies, this compound and related HDAC inhibitors demonstrated enhanced tumoricidal activity through improved innate immune responses against malignant cells [4]. This combination approach represents a promising strategy for overcoming the immunosuppressive tumor microenvironment characteristic of GBM. Furthermore, this compound has shown potential in sensitizing cancer cells to conventional chemotherapeutic agents. Research indicates synergistic effects when combined with doxorubicin, etoposide, irinotecan, and cisplatin, potentially allowing for dose reduction of cytotoxic drugs while maintaining therapeutic efficacy [3]. The compound's ability to re-establish E-cadherin expression in ovarian cancer cells further illustrates its role in reversing epithelial-to-mesenchymal transition, a key process in cancer metastasis [3].
Beyond oncology, this compound demonstrates significant effects on muscle physiology and regeneration through modulation of satellite cell activity. In a neonatal piglet model, dietary supplementation with 0.5% this compound during the critical neonatal phase (days 1-21) resulted in approximately 10% increases in both loin eye area and muscle fiber cross-sectional area, indicating enhanced muscle hypertrophy [5] [6]. This effect was accompanied by a ~40% increase in the DNA:protein ratio, suggesting heightened myonuclear accretion as a underlying mechanism. The pro-myogenic effects of this compound appear mediated through altered expression of key myogenic regulatory factors, including Pax7, MyoD, and myogenin, which collectively orchestrate satellite cell differentiation and fusion with existing myofibers [5].
The timing of this compound administration proves critical to its efficacy in promoting muscle growth. In contrast to the robust effects observed during neonatal supplementation, nursery-phase administration (days 21-58) alone failed to produce significant improvements in muscle development or feed efficiency [5]. This temporal specificity aligns with developmental biology principles, as the neonatal period represents a window of heightened satellite cell activity and myonuclear accretion, making this phase particularly susceptible to epigenetic modulation by HDAC inhibitors like this compound. The ability of this compound to promote terminal differentiation of satellite cells underscores its potential applications not only in agricultural sciences for livestock production but also in human medicine for treating muscle-wasting disorders and age-related sarcopenia [6].
This compound Mechanism of Action Pathway
This compound demonstrates significant immunomodulatory properties primarily through its action on neutrophils and macrophages. Research indicates that butyrate (the active metabolite of this compound) induces apoptosis in both non-activated and LPS/TNF-α-activated neutrophils at concentrations of 4 mM, effectively resolving inflammatory responses through caspase-8 and caspase-9 pathways [7]. This process appears independent of G-protein-coupled receptors (GPR-41/GPR-43), instead relying primarily on HDAC inhibitor activity that leads to decreased expression of anti-apoptotic protein A1 [7]. Additionally, this compound influences macrophage polarization and function, promoting phagocytic activity against malignant cells—a property particularly valuable in cancer immunotherapy applications [4].
The anti-inflammatory effects of this compound extend to its impact on nuclear factor kappa B (NF-κB) signaling, a central pathway in inflammatory response coordination. Butyrate has been shown to suppress NF-κB activation in LPS-stimulated peripheral blood mononuclear cells, thereby reducing production of pro-inflammatory cytokines including IL-6, TNF-α, and IL-17 [8] [3]. This mechanism underlies the observed protective effects of this compound in models of inflammatory bowel disease, colitis-associated cancer, and systemic inflammation [3]. The compound further promotes T-regulatory cell differentiation through inhibition of HDACs, particularly HDAC9, resulting in enhanced immunosuppressive capacity and restoration of immune homeostasis in inflammatory conditions [3].
Emerging research suggests that this compound may exert neuroprotective effects through modulation of the gut-brain axis. Butyrate has been demonstrated to enhance memory recovery and formation in murine models while stimulating neurogenesis in the ischemic brain [1]. These neurological effects appear mediated through activation of specific G-protein-coupled receptors (FFAR3) and inhibition of histone deacetylases, ultimately influencing expression of neurotrophic factors and modulating neuroinflammatory pathways [8]. The potential applications of this compound in neurological disorders including Alzheimer's disease, Parkinson's disease, and autism spectrum disorder are currently under investigation, with preliminary evidence suggesting benefits through reduction of neuroinflammation and enhanced neurotransmitter modulation [8].
In the metabolic domain, this compound demonstrates promise in addressing obesity-related metabolic dysregulation. Studies in mouse models of obesity indicate that butyrate can prevent and treat diet-induced insulin resistance, potentially through mechanisms involving enhanced energy expenditure and mitochondrial function [1]. The compound influences metabolic regulation through multiple pathways, including promotion of glucagon-like peptide-1 (GLP-1) secretion, improvement of intestinal barrier function, and reduction of adipose tissue inflammation [8]. These pleiotropic effects on metabolic homeostasis position this compound as a candidate therapeutic for type 2 diabetes and non-alcoholic fatty liver disease, though clinical translation requires further development to address bioavailability challenges.
Table: Therapeutic Applications of this compound
| Application Area | Proposed Mechanisms | Model Systems | Key Outcomes |
|---|---|---|---|
| Oncology | HDAC inhibition; Cell cycle arrest; Apoptosis induction; Immune activation | Prostate cancer (PC3, TSU-Pr1); Glioblastoma; Colon cancer | ~50% tumor reduction; 38% apoptotic nuclei; Enhanced phagocytosis |
| Muscle Growth | Satellite cell differentiation; Myogenic factor modulation; Myonuclear accretion | Neonatal piglets | ~10% increase in fiber area; ~40% increase in DNA:protein |
| Immunomodulation | Neutrophil apoptosis; NF-κB suppression; T-reg differentiation | Human neutrophils; Mouse inflammation models | Resolution of inflammation; Cytokine reduction |
| Metabolic Health | Insulin sensitization; GLP-1 secretion; Barrier function enhancement | Mouse obesity models | Improved insulin sensitivity; Reduced adipose inflammation |
Quantitative assessment of this compound efficacy across experimental models reveals consistent biological effects with dose-response relationships. In oncology models, this compound demonstrated particularly strong activity against prostate cancer, with in vivo studies on the chorioallantois membrane (CAM) showing significant treatment effects at concentrations as low as 0.1 mM [2]. The pro-apoptotic effects were substantial, with this compound-treated tumors exhibiting 38% apoptotic nuclei in PC3 prostate cancer cells, compared to significantly lower rates in untreated controls [2]. Beyond direct cytotoxic effects, this compound enhances the therapeutic activity of conventional treatments; research indicates synergistic effects with docetaxel in prostate cancer and improved responses to anti-PD-1/PD-L1 immunotherapy in melanoma models through modulation of tumor-associated macrophages [4] [2].
The dose-dependent nature of this compound activity is particularly evident in immune cell responses. In neutrophil studies, contrasting effects were observed at different concentrations: 0.4 mM butyrate delayed apoptosis while 4 mM significantly induced programmed cell death in both non-activated and activated neutrophils [7]. This biphasic response highlights the importance of precise dosing in therapeutic applications. In muscle growth studies, the efficacy of this compound was contingent not only on dose but also on developmental timing, with 0.5% dietary supplementation during the neonatal period producing significant effects that were absent with later administration [5]. The temporal factors in this compound response warrant careful consideration in experimental design and therapeutic development.
Table: Quantitative Efficacy Data of this compound
| Study Model | Dosage/Concentration | Key Efficacy Metrics | Outcomes |
|---|---|---|---|
| Prostate Cancer (PC3) CAM Model [2] | 0.1-5.0 mM | Apoptotic nuclei; Tumor growth | 38% apoptotic nuclei vs. lower controls; Significant tumor reduction |
| Prostate Cancer Mouse Xenograft [2] | 10 mM (estimated plasma) | Tumor volume; Proliferation index | ~50% smaller tumors; Reduced Ki-67 staining |
| Neonatal Piglet Muscle Growth [5] | 0.5% dietary this compound | Loin eye area; Fiber cross-section | ~10% increase in both parameters |
| Neutrophil Apoptosis [7] | 4 mM butyrate equivalent | DNA fragmentation; Caspase activation | Significant induction of apoptosis |
| Muscle Cell Culture [5] | Not specified | DNA:Protein ratio | ~40% increase indicating growth potential |
Cell culture studies with this compound typically employ standard cancer cell lines (e.g., PC3, LNCaP, TSU-Pr1 for prostate cancer; HT-29, HCT116 for colon cancer; U937 for leukemia) maintained in RPMI 1640 or DMEM media supplemented with 10% fetal bovine serum at 37°C in 5% CO2 [2]. For viability and proliferation assays, researchers commonly utilize the XTT assay, where cells are grown to 80% confluency in microtiter plates before incubation with this compound for 72 hours [2]. Stock solutions of this compound are typically prepared in 100% ethanol, with final working concentrations ranging from 0.1 mM to 10 mM, depending on the cell type and experimental objectives [2]. To assess apoptotic responses, researchers employ TdT-mediated dUTP nick-end labeling (TUNEL) assays, with quantification performed by counting apoptotic nuclei across multiple representative fields [2].
Mechanistic investigations often involve Western blot analysis to examine protein expression changes following this compound treatment. Standard protocols include protein extraction using RIPA buffer, separation by SDS-PAGE, transfer to PVDF membranes, blocking with 5% non-fat milk, and incubation with primary antibodies against targets such as p21, Rb, c-myc, acetylated histone H3, and various caspase isoforms [2] [7]. For gene expression studies, quantitative real-time PCR protocols are employed to measure mRNA levels of relevant targets, with RNA extraction typically performed using TRIzol reagent followed by reverse transcription and amplification with gene-specific primers [7]. To investigate HDAC inhibition directly, researchers often use commercial HDAC activity assay kits that measure deacetylase activity through fluorescent or colorimetric readouts [3].
Animal models for this compound research include xenograft models in immunodeficient mice, chemically-induced cancer models in rats, and physiological studies in piglets. In prostate cancer xenograft protocols, researchers typically inject 105 cancer cells subcutaneously in the scapular region of nude mice, with treatment initiation 24 hours post-implantation [2]. This compound administration is commonly performed via intraperitoneal injection, with calculated target plasma concentrations of 10 mM and daily dosing during the first week followed by reduced frequency in subsequent weeks [2]. For dietary supplementation studies in piglets, researchers incorporate this compound directly into milk replacer formulas at 0.25-0.5% on a dry matter basis, with diets made isoenergetic through addition of coconut oil [5]. Animal weights and feed intake are recorded daily throughout the study period.
The chorioallantois membrane (CAM) assay provides a valuable intermediate model for in vivo testing without requiring full mammalian models. In this protocol, fertilized chicken eggs are incubated at 37.8°C and 60% relative humidity, with windows created on day 4 of incubation [2]. At day 7, silicone rings are placed on the CAM and 5×105 tumor cells in 25 μL serum-free medium are seeded within each ring [2]. This compound is administered intravenously into CAM vessels three days after tumor inoculation, with final concentrations calculated based on estimated total blood volume [2]. Tumors are harvested 48 hours post-treatment for immunohistochemical analysis and apoptosis detection. This model allows for rapid screening of anti-tumor efficacy before proceeding to more resource-intensive mammalian models.
Despite promising preclinical results, this compound faces significant pharmacological challenges that have limited its clinical translation. The compound exhibits poor pharmacokinetic properties, including rapid clearance and short half-life in circulation, necessitating multigram doses to achieve therapeutic concentrations in target tissues [1]. Additionally, the first-pass hepatic metabolism significantly reduces systemic bioavailability following oral administration, complicating dosing regimens [1]. To address these limitations, researchers are exploring several innovative strategies, including nano-delivery systems that encapsulate this compound in lipid-based or polymeric nanoparticles to enhance stability and tissue targeting [3]. Another approach involves developing structural analogs of butyrate with improved metabolic stability while retaining HDAC inhibitory activity, such as pivaloyloxymethyl butyrate (Pivanex) and other ester prodrugs [1].
Combination therapies represent a particularly promising direction for this compound research. The demonstrated synergy between HDAC inhibition and immune checkpoint blockers in glioblastoma models suggests potential for similar approaches in other cancer types [4]. Additionally, combining this compound with conventional chemotherapy agents may allow for dose reduction of cytotoxic drugs while maintaining efficacy and reducing adverse effects [3]. Beyond oncology, this compound shows potential for application in neurodegenerative disorders, with research indicating benefits in models of Alzheimer's and Parkinson's diseases through modulation of neuroinflammation and enhancement of neurotrophic factor expression [8]. The compound's effects on muscle satellite cell differentiation further suggest applications in sarcopenia and muscle wasting disorders, particularly in aging populations [5] [6]. As research continues, addressing the pharmacokinetic limitations while exploring new therapeutic applications will be essential for translating this compound's potential into clinical reality.
The table below summarizes key pharmacokinetic parameters of tributyrin from preclinical and clinical studies.
| Parameter | Findings & Values | Study Model / Context |
|---|
| Systemic Bioavailability (Butyrate) | • LysB & NaB: Higher AUC and Cmax than TB. • TB: Lower AUC0-210 and Cmax, but longer Tmax than NaB and LysB [1]. | Human clinical trial (crossover study) [1] | | Stability & Upper GI Tract Hydrolysis | • ~50% of dose hydrolyzed to butyrate in the small intestine. • ~50% remains intact, reaching the colon [2]. | In vitro simulation of human GI tract (SHIME) [2] | | Dosing & Tolerability (Human) | • Well tolerated at 150-200 mg/kg, three times daily. • Achieved median plasma butyrate concentration of 52 µM, with some patients reaching levels associated with in vitro activity (>100 µM) [3]. | Phase I clinical trial in cancer patients [3] |
The following methodologies from cited studies provide a framework for investigating this compound's pharmacokinetics and biological activity.
This protocol outlines a standard design for evaluating pharmacokinetics in human subjects [3] [1].
This methodology assesses how this compound behaves during transit through the GI tract [2].
This protocol is used in animal models to investigate this compound's therapeutic efficacy [4].
This compound functions as a prodrug, with its efficacy primarily attributed to the sustained release of butyrate. Butyrate exerts its effects through multiple interconnected mechanisms, as illustrated in the following pathway diagram.
Diagram of this compound's metabolic activation and butyrate's primary mechanisms of action.
The pathways shown in the diagram underpin this compound's investigation in several therapeutic areas:
For professionals designing studies, key considerations include:
The journey of tributyrin from ingestion to cellular action involves a specific sequence of metabolic events. The table below outlines the core principles.
| Stage | Process | Key Actors | Outcome |
|---|---|---|---|
| 1. Ingestion | Oral intake as a stable prodrug | This compound (glycerol + 3 butyrate molecules) | Delivery of butyrate in a protected, non-odorous form [1] |
| 2. Hydrolysis | Breakdown into active components | Lipases | Release of free butyrate and glycerol [2] |
| 3. Absorption & Systemic Delivery | Uptake into circulation | Portal vein | Increased portal and systemic butyrate concentrations [3] |
| 4. Cellular Mechanisms | Receptor binding [2] | GPR109A, GPR43 | Anti-inflammatory effects, immune cell regulation |
| Enzyme inhibition [4] | Histone Deacetylases (HDACs) | Altered gene expression, induced cell differentiation/apoptosis | |
| Energy substrate [5] | Colonocytes | Enhanced intestinal barrier function |
This metabolic pathway can be visualized as follows:
Understanding the achievable plasma concentrations is critical for dosing. A human clinical trial provides the following key data:
| Parameter | Detail | Source / Context |
|---|---|---|
| Dosing Schedule | 150-200 mg/kg, three times daily | Clinical trial in advanced cancer patients [6] |
| Achieved Plasma Concentration | Median: 52 µM (considerable interpatient variability) | Measured butyrate levels in human subjects [6] |
| Target Therapeutic Range | >50-100 µM | In vitro levels for differentiation/apoptosis [6] |
| Tolerability | Well tolerated with no dose-limiting toxicity | Clinical observations up to 200 mg/kg TID [6] |
This compound-derived butyrate influences multiple signaling pathways, which explains its diverse therapeutic potential.
Anti-inflammatory Pathway via GPR109A and SIRT1/NF-κB: In obese mice, this compound's anti-inflammatory and metabolic benefits were shown to be dependent on GPR109A activation [2]. A separate study in piglets detailed that this compound inhibits the NF-κB signaling pathway via upregulation of SIRT1, reducing pro-inflammatory cytokines [7].
Metabolic and Differentiation Pathways via AMPK/mTOR and VDR: In weaned pigs, this compound enhanced mitochondrial function and intestinal mucosa growth by increasing the phosphorylation of AMPK and inhibiting mTOR signaling [5]. In colon cancer cells, this compound induced cell differentiation by upregulating the Vitamin D Receptor (VDR), an effect that was synergistic with vitamin D [4].
The interplay of these pathways is summarized below:
For researchers looking to replicate key findings, here are detailed methodologies from the cited literature.
This protocol is useful for cancer research, particularly for studying colorectal cancer.
This model is relevant for studying metabolic syndrome, obesity, and type 2 diabetes.
The data positions this compound as a promising therapeutic agent, but several factors must be considered for clinical translation.
Tributyrin is a short-chain triglyceride that serves as a model substrate for lipases. The core reaction is the enzymatic hydrolysis of its ester bonds.
The diagram below illustrates the hydrolysis process.
Lipase catalyzes the hydrolysis of this compound into glycerol and free butyric acid.
Here are detailed methodologies for determining lipase activity using this compound as a substrate, adapted from current research practices [2].
This method is based on a pH-Stat titration and is suitable for characterizing various lipases.
This method is widely used for high-throughput screening of microbial colonies or metagenomic libraries for lipase producers [6].
The following table summarizes kinetic parameters and substrate specificity of various lipases towards this compound and other triglycerides, as reported in the literature.
| Lipase Source | Substrate | Specific Activity / Kinetic Parameter | Experimental Conditions | Reference / Notes |
|---|---|---|---|---|
| Human Gastric Lipase | This compound | 1160 U/mg | Optimal pH, 37°C | [5] |
| Human Gastric Lipase | Soybean oil | 620 U/mg | Optimal pH, 37°C | [5] |
| Human Hepatic Triacylglycerol Lipase | this compound | ( V_{max} ): 17.9 μmol/mg/h ( K_m ): 0.12 mM | In presence of phospholipid interface | Phospholipid vesicle enhanced ( V_{max} ). [3] | | Actinoalloteichus sp. LipMRD | this compound (TriC4:0) | 1080 U/g | pH 8.0, 30°C | Activity drops for larger triglycerides (e.g., TriC10:0). [7] | | Rhizopus delemar Lipase | this compound (TriC4:0) | 1080 U/g | pH 8.0, 30°C | High activity maintained against long-chain substrates. [7] | | Metagenomic Lipase LipC12 | Olive Oil / Pig Fat | 1722 U/mg / 1767 U/mg | pH 4.5-10, 30°C | A "true lipase" active on long-chain triglycerides. [6] |
The table below summarizes key challenges and the primary technological solution identified from current literature.
| Aspect | Key Findings & Challenges | Quantitative Data / Technical Details |
|---|---|---|
| Solubility | Lipophilic (fat-soluble) nature [1]. Unpleasant odor is a major application challenge [1]. | • Chemical Nature: Neutral short-chain fatty acid triglyceride [2]. • Solubility: 100 mg/mL in DMSO (330.73 mM); soluble in oils like corn oil [2]. |
| Stability & GI Delivery | Unstable in upper GI tract; rapidly hydrolyzed by pancreatic lipases, limiting colon delivery [1]. Microencapsulation significantly improves stability and enables targeted release [1]. | • In Vitro GI Model: 40.9-48.7% of a dose is hydrolyzed to butyrate in the small intestine; 51.3-59.1% remains intact to reach the colon [3]. • Microcapsule Performance: Protects from heat and upper GI digestion; provides controlled release in the colon [1]. |
The following methodology details the preparation and evaluation of tributyrin microcapsules as described in the search results [1].
1. Materials Preparation
2. Emulsion Formation
3. Spray Drying Microencapsulation
4. Microcapsule Characterization
This diagram illustrates the core concept of using microencapsulation to deliver this compound to the colon and its subsequent biological effects.
Conceptual workflow of microencapsulated this compound from oral intake to biological effects in the colon.
Tributyrin (glycerol tributyrate) represents a strategically important butyrate prodrug with significant therapeutic potential in pharmaceutical development and metabolic health applications. This triglyceride, consisting of three butyric acid molecules esterified to a glycerol backbone, serves as an efficient delivery system for butyrate—a short-chain fatty acid with pleiotropic biological activities. Unlike free butyric acid which faces challenges including pungent odor, rapid absorption, and short half-life, this compound's unique molecular structure confers superior pharmacokinetics and better patient tolerance, making it particularly valuable for clinical applications. The molecular formula of this compound is C₁₅H₂₆O₆ with a relative molecular mass of 302.36 g/mol, and it typically presents as a colorless oily liquid with minimal odor compared to the strong aroma of free butyric acid [1].
The metabolic pathway of this compound represents a key advantage over direct butyrate administration. Following oral administration, this compound remains largely intact through the stomach due to its resistance to gastric acid hydrolysis. The primary site of metabolism occurs in the small intestine where pancreatic lipases selectively hydrolyze the ester bonds, gradually releasing three molecules of butyrate and one molecule of glycerol. This controlled hydrolysis results in a more sustained release of butyrate compared to the rapid absorption and clearance of free butyric acid. Research indicates this compound has a plasma half-life of approximately 40 minutes in humans, significantly longer than the 2-3 hour half-life of free butyrate, allowing for more prolonged therapeutic exposure [2] [3].
This compound exerts its multifaceted biological effects primarily through its metabolic conversion to butyrate, which functions as a multi-target therapeutic agent with impacts on epigenetic regulation, cellular signaling, and metabolic homeostasis. Butyrate's most extensively studied mechanism involves its function as a histone deacetylase inhibitor (HDACi), which modulates gene expression by increasing histone acetylation levels. This epigenetic modulation affects the expression of approximately 2-10% of mammalian genes, including those involved in cell differentiation, apoptosis, and inflammation [1] [4].
The signaling pathways through which this compound-derived butyrate exerts its effects are illustrated below:
Figure 1: this compound Metabolic Activation and Key Signaling Pathways. This diagram illustrates the primary mechanisms through which this compound exerts its biological effects after hydrolysis to butyrate, including epigenetic regulation, receptor-mediated signaling, and energy production.
Butyrate activates several G-protein coupled receptors (GPCRs), including GPR109A, GPR41, and GPR43, which are expressed in various tissues including intestinal epithelium, immune cells, and adipose tissue. Activation of GPR109A by butyrate has been shown to promote anti-inflammatory responses through increased production of IL-10 and expansion of regulatory T cells (Tregs), while simultaneously reducing pro-inflammatory cytokines such as TNF-α and IL-1β. This mechanism is particularly relevant in the context of metabolic diseases, as research has demonstrated that the improvements in glucose metabolism and reduction of adipose tissue inflammation following this compound treatment are dependent on GPR109A activation [4].
The systemic metabolic effects of this compound administration are mediated through multiple interconnected mechanisms. In hepatic tissue, this compound-derived butyrate enhances insulin sensitivity and reduces lipid accumulation through activation of AMP-activated protein kinase (AMPK) signaling, resulting in increased fatty acid oxidation and decreased lipogenesis. This pathway contributes to the reduction of hepatic steatosis observed in animal models of obesity. Additionally, butyrate influences energy metabolism in skeletal muscle by upregulating the expression of PGC-1α and PPAR-δ, leading to enhanced mitochondrial biogenesis and oxidative metabolism [4].
The anti-inflammatory properties of this compound are particularly noteworthy and involve both direct immunomodulatory effects and indirect mechanisms through gut barrier enhancement. Butyrate inhibits the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression, thereby reducing the production of numerous pro-inflammatory cytokines and chemokines. This inhibition occurs through multiple mechanisms, including HDAC inhibition and interference with IκB degradation. The compound also promotes intestinal barrier integrity by stimulating the expression of tight junction proteins such as ZO-1, occludin, and claudin-1, thereby reducing gut permeability and subsequent systemic inflammation [1] [2].
This compound demonstrates significant potential for managing metabolic disorders and gastrointestinal conditions. In diet-induced obese mice, this compound supplementation (2.0 g/kg, three times weekly for six weeks) resulted in a 15-20% reduction in body weight gain compared to control animals, along with improved insulin sensitivity as evidenced by a 30% reduction in HOMA-IR index. This was accompanied by reduced hepatic triglyceride content (approximately 25-30% decrease) and improved adipose tissue function, including increased polarization of macrophages toward the anti-inflammatory M2 phenotype [4].
The gastroprotective effects of this compound are particularly relevant for counteracting antibiotic-associated intestinal damage. Research demonstrates that co-administration of this compound with broad-spectrum antibiotics preserves expression of key intestinal transport proteins, including butyrate transporter SLC5A8, sodium-hydrogen exchanger NHE3, chloride-bicarbonate exchanger SLC26A3, and water channel aquaporin 4. This preservation of intestinal absorptive capacity helps prevent antibiotic-associated diarrhea by maintaining normal water and electrolyte homeostasis in the gut [2].
Table 1: Key Therapeutic Applications of this compound with Efficacy Data
| Application Area | Experimental Model | Dosage Regimen | Key Outcomes | Proposed Mechanisms |
|---|
| Obesity & Metabolic Syndrome | HFD-induced obese mice | 2.0 g/kg, 3×/week for 6 weeks | • 15-20% ↓ body weight gain • 30% ↓ HOMA-IR • 25-30% ↓ hepatic triglycerides • Improved glucose tolerance | • AMPK activation • GPR109A-dependent anti-inflammatory effects • Enhanced adipose tissue function | | Antibiotic-Associated Diarrhea | Mouse antibiotic model | Co-administered with antibiotics for 7 days | • Preserved expression of SLC5A8, NHE3 • Maintained tight junction protein expression • Prevented water/electrolyte transport disruption | • Butyrate transporter maintenance • Tight junction protein preservation • Intestinal barrier strengthening | | Hepatic Steatosis | Grass carp high-lipid diet model | 0.1% dietary supplementation for 12 weeks | • Reduced liver fat content • Improved lipid metabolism • Altered gut microbiota composition | • FXR-SHP pathway modulation • Gut microbiota modification • Reduced bile acid transformation | | Inflammatory Bowel Disease | Mouse models of colitis | Variable (multiple studies) | • Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) • Enhanced anti-inflammatory IL-10 • Improved epithelial barrier function | • NF-κB pathway inhibition • HDAC inhibition • Tight junction protein upregulation |
In oncology, this compound has emerged as a potential anti-neoplastic agent due to butyrate's ability to induce differentiation and apoptosis in various cancer cell lines. Butyrate's HDAC inhibitory activity leads to hyperacetylation of histones and subsequent activation of genes involved in cell cycle arrest and apoptosis. Research has shown that this compound can serve as an effective solubilizer for docetaxel, positioning it as a potential candidate for cancer drug development. The rising demand for novel cancer treatments has contributed to increased interest in this compound within the pharmaceutical sector, with the this compound market expected to grow at a CAGR of 9.2% from 2025-2032, reaching USD 307.2 million by 2032 [5].
The application of this compound in poultry health demonstrates its utility in agricultural and veterinary contexts. A comprehensive study with 1,000 Arbor Acres broiler chicks revealed that dietary supplementation with this compound (300 g/ton di- and tri-butyrin) significantly improved body weight (+4.6%), feed conversion ratio (-5.2%), and European Production Efficiency Factor (+14.9%) compared to control diets. Additionally, this compound supplementation enhanced duodenal villi height, crypt-villus ratio, and digestive enzyme activity (lipase and protease), while reducing serum lipid levels and improving immune function through upregulation of TLR4 expression [3].
Table 2: Comparative Efficacy of Different Butyrate Formulations in Broiler Chickens
| Parameter | Control | TB-300 | TB-500 | SB-500 |
|---|---|---|---|---|
| Body Weight Gain | Baseline | +4.6% | +2.8% | +3.1% |
| Feed Conversion Ratio | Baseline | -5.2% | -3.1% | -3.9% |
| European Production Efficiency Factor | Baseline | +14.9% | +8.7% | +10.2% |
| Duodenal Villi Height | Baseline | +18.3% | +12.1% | +16.7% |
| Digestive Enzymes | Baseline | +22.5% | +15.8% | +19.3% |
| Serum Lipid Reduction | Baseline | -16.2% | -9.7% | -14.1% |
| mTOR Expression | Baseline | +35.7% | +24.2% | +28.9% |
In vitro evaluation of this compound typically involves cell culture models representing various target tissues, including intestinal epithelial cells (Caco-2, HT-29), hepatic cells (HepG2), and immune cells (macrophages, lymphocytes). For assessing intestinal barrier function, researchers commonly utilize trans-epithelial electrical resistance (TEER) measurements across Caco-2 cell monolayers. Typically, Caco-2 cells are seeded on transwell filters and allowed to differentiate for 14-21 days until TEER values stabilize above 300 Ω·cm². This compound is usually dissolved in DMSO and applied to the apical compartment at concentrations ranging from 0.1-5 mM, with butyrate at equivalent molar concentrations serving as a reference. TEER measurements are taken at 6, 12, 24, and 48 hours post-treatment, with parallel assessment of paracellular permeability using fluorescent markers like FITC-dextran [2].
For in vivo studies, rodent models are most commonly employed, with specific protocols tailored to the condition under investigation. In diet-induced obesity studies, C57BL/6 mice are typically fed a high-fat diet (45-60% kcal from fat) for 8-12 weeks to establish obesity and metabolic dysfunction before initiating this compound treatment. The compound is generally administered by oral gavage at doses ranging from 0.5-2.0 g/kg body weight, with frequency varying from daily to three times per week over 4-8 weeks. Metabolic assessments include glucose tolerance tests, insulin tolerance tests, indirect calorimetry to measure energy expenditure, and body composition analysis via MRI or DEXA. Tissue collection at endpoint allows for histological analysis (H&E staining, oil red O for lipids), gene expression profiling (RNA sequencing, qRT-PCR), and protein analysis (Western blot, immunohistochemistry) [4].
Accurate quantification of this compound and its metabolites is essential for pharmacokinetic studies and mechanistic research. High-performance liquid chromatography (HPLC) with UV detection represents the most widely employed method for this compound analysis. A typical protocol involves reverse-phase chromatography using a C18 column (250 × 4.6 mm, 5 μm particle size) with an isocratic mobile phase consisting of acetonitrile:water:phosphoric acid (60:40:0.1, v/v/v) at a flow rate of 1.0 mL/min. Detection is performed at 210 nm, with this compound typically eluting at 7.2-7.8 minutes. Sample preparation involves liquid-liquid extraction with chloroform or hexane, followed by evaporation under nitrogen and reconstitution in mobile phase [6].
For more comprehensive metabolic profiling, gas chromatography-mass spectrometry (GC-MS) provides superior sensitivity for detecting butyrate and other short-chain fatty acids. The analytical workflow involves acidification of biological samples (plasma, feces, tissue homogenates) with hydrochloric acid followed by extraction with diethyl ether. Derivatization is typically performed using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 30 minutes. GC separation is achieved using a capillary column (e.g., RTX-WAX, 30 m × 0.25 mm ID, 0.25 μm film thickness) with a temperature program starting at 100°C (held for 2 minutes), increasing to 110°C at 15°C/min, then to 140°C at 10°C/min, and finally to 230°C at 70°C/min. Mass detection operates in selected ion monitoring (SIM) mode for enhanced sensitivity, with butyrate typically quantified using m/z 89, 73, and 117 [4].
The experimental workflow for evaluating this compound in animal models of metabolic disease is summarized below:
Figure 2: Experimental Workflow for Evaluating this compound in Metabolic Disease Models. This diagram outlines the key stages in assessing this compound efficacy in animal models, including model induction, treatment protocols, metabolic assessments, tissue collection, and analytical approaches.
Despite promising preclinical results, several significant challenges remain in the translational development of this compound therapeutics. One major limitation is the species-specific differences in drug metabolism and gut microbiota composition between animal models and humans, which may affect the extrapolation of efficacy data. Additionally, most studies have employed relatively short treatment durations (typically 4-12 weeks), while many potential clinical applications would require chronic administration. The long-term safety profile of this compound remains inadequately characterized, particularly regarding potential effects on drug metabolism pathways and microbiome stability [1] [4].
Future research should prioritize delivery system optimization to enhance this compound's therapeutic index. Advanced formulation strategies including encapsulation technologies such as liposomes, polymeric nanoparticles, and self-emulsifying drug delivery systems show particular promise for improving this compound's bioavailability and targeting specific tissues. The emerging field of precision microbiota-directed therapeutics offers exciting opportunities for this compound, as individual variations in gut microbiome composition significantly influence butyrate production and metabolism. Patient stratification based on microbial signatures could enhance therapeutic outcomes in clinical trials [7] [5].
The dose-response relationships for different this compound applications require more systematic characterization. While animal studies have identified generally effective dosing ranges (0.075-0.25% in feed for production animals, 0.5-2.0 g/kg for therapeutic applications in rodents), human equivalent dosing needs more precise determination. Future studies should explore intermittent dosing regimens that may potentially enhance efficacy while minimizing adaptation or tolerance development. Additionally, combination therapies pairing this compound with other gut-modulating interventions such as prebiotics, probiotics, or other microbiota-targeted approaches warrant investigation for potential synergistic effects [1] [3].
Table 3: Current Challenges and Future Research Priorities for this compound Development
| Challenge Category | Specific Limitations | Potential Solutions | Research Priority |
|---|
| Translational Gaps | • Species differences in metabolism • Short treatment durations in existing studies • Limited long-term safety data | • Human organoid models • Chronic toxicity studies • Pharmacokinetic modeling | High | | Formulation Challenges | • Variable bioavailability • Limited tissue targeting • Potential gastric hydrolysis | • Advanced encapsulation systems • Targeted delivery technologies • Prodrug optimization | High | | Clinical Application | • Imprecise dose-response relationships • Individual variability in response • Unknown drug interaction potential | • Phase I/II dose-finding trials • Microbiome-based patient stratification • Comprehensive drug interaction studies | Medium-High | | Mechanistic Understanding | • Relative contribution of different mechanisms • Tissue-specific effects • Impact on microbiome composition | • Cell-specific knockout models • Multi-omics approaches • Advanced imaging techniques | Medium |
This compound is a small molecule (C₁₅H₂₆O₆) and a triglyceride where glycerol is esterified with three butyrate molecules [1]. It serves as a prodrug, meaning it is hydrolyzed by metabolic enzymes to release active butyrate [2] [3].
Its key advantage lies in its pharmacokinetics. Compared to sodium butyrate, this compound is more stable, has lower toxicity, and provides a slower, more sustained release of butyrate, helping to overcome butyrate's rapid metabolism and inability to achieve effective pharmacologic concentrations in target tissues [4] [3] [2].
The biological activity of this compound is largely attributed to the butyrate it releases. The diagram below illustrates its core mechanisms of action.
Core pathways for this compound's conversion to butyrate and its primary mechanisms of action.
This compound has been investigated in preclinical and clinical models for various conditions. The table below summarizes the key findings.
| Therapeutic Area | Proposed Mechanism(s) of Action | Key Experimental Models & Findings |
|---|
| Metabolic & Inflammatory Diseases [4] | Activation of GPR109A receptor; Reduction in adipose tissue inflammation; Improved insulin sensitivity; Reduced hepatic triglyceride content. | Model: HFD-induced obese mice. Findings: Reduced body weight gain, improved glucose metabolism, increased anti-inflammatory markers (IL-10, Tregs, M2 macrophages), decreased pro-inflammatory markers (IL-1β, TNF-α). Effects were GPR109A-dependent. | | Oncology [3] [2] | HDAC inhibition; Induction of apoptosis (Caspase-3 activation); Promotion of cell differentiation; Synergy with vitamin D. | Models: Caco-2 colon cancer cells [3], B16-F10 melanoma cells & murine lung colonization model [2]. Findings: Potent growth inhibition, induced apoptosis, suppressed colony formation, inhibited lung tumor formation in vivo. More potent than butyrate[CITATION:4] [2]. | | Neuropsychiatry [5] | HDAC inhibition; Anti-inflammatory effects; Strengthening of the intestinal barrier; Modulation of the gut-brain axis. | Model: A currently recruiting randomized controlled trial (RCT) in humans with Major Depressive Disorder (MDD). Objective: Assess feasibility and antidepressant efficacy of 8-week this compound supplementation (4 g/day) as an adjunct to standard therapy [5]. | | Gut Health [6] | Energy source for colonocytes; HDAC inhibition; Strengthening of the intestinal epithelial barrier; Anti-inflammatory effects. | Context: Butyrate is crucial for colonic health. This compound is a delivery system for butyrate. Studies on butyrate itself show it enhances barrier function and suppresses gut inflammation [6]. |
The table below consolidates key quantitative data from the cited research.
| Parameter / Study | This compound Dosage & Form | Key Quantitative Outcomes |
|---|---|---|
| Obesity / Metabolism [4] | 2.0 g/kg, by gavage, 3x/week for 6 weeks in HFD-induced obese mice. | ↓ Body weight gain; ↓ Hepatic triglycerides; ↑ Insulin sensitivity; ↓ Adipose tissue Il-1β and Tnf-α; ↑ Il-10, Tregs, and M2-macrophages. |
| Oncology (Melanoma) [2] | This compound emulsion (intraperitoneal) in a murine B16-F10 melanoma lung colonization model. | Significant inhibition of tumor colony formation in the lung. |
| Oncology (Colon Cancer) [3] | In vitro treatment of Caco-2 human colon cancer cells. | More potent than butyrate in inhibiting growth and inducing differentiation. Synergistic effect with 1,25-(OH)₂D₃. |
| Major Depressive Disorder (MDD) [5] | 4 g/day, oral soft gel capsules, for 8 weeks in a human RCT (ongoing). | Primary Outcome: Feasibility and acceptability. Secondary Outcomes: Changes in depressive symptoms (HDRS-17). |
For researchers looking to implement these studies, here are the detailed methodologies for key in vivo and in vitro experiments.
This protocol evaluates the efficacy of this compound in improving metabolic parameters in diet-induced obese mice.
This protocol assesses the direct anti-proliferative and pro-apoptotic effects of this compound on cancer cells.
Much of the compelling evidence for this compound's benefits comes from in vitro and preclinical in vivo studies [4] [3] [2]. The translation to human applications is underway, as evidenced by the ongoing clinical trial in depression [5]. Key future directions include:
Tributyrin is a triglyceride composed of glycerol esterified with three molecules of butyric acid [1] [2]. It acts as a prodrug, efficiently delivering butyrate to the hindgut where it is released by pancreatic lipases [3] [4]. This makes it a more stable and targeted option than sodium butyrate, which is often absorbed and metabolized too early in the digestive tract [4].
The market for this compound is growing significantly, driven by its applications in animal nutrition, human health, and pharmaceuticals. The data below provides a snapshot of its commercial landscape.
| Market Segment | 2024 Market Size | Projected 2032-2035 Market Size | CAGR (Compound Annual Growth Rate) | Key Growth Drivers |
|---|---|---|---|---|
| Global Market | USD 150.5 Million [5] (or USD 2.33 Billion [6], differing methodologies) | USD 307.2 Million (by 2032) [5] | 7.4% - 9.13% [2] [5] [7] | Demand for antibiotic alternatives in animal feed, human gut health supplements, and pharmaceutical research [5] [8]. |
| Application: Feed Additives | Revenue of USD 122.9 Million (projected for 2025) [5] | - | - | Promotes gut health, improves growth performance, and reduces diarrhea in young animals [3] [5]. |
| Region: Asia Pacific | USD 69.18 Million [5] (45.97% share) [5] | - | - | Expanding livestock sector and high meat production in China and India [2] [5]. |
| Region: North America | 39.4% share [7] | - | - | Strong healthcare and feed additive industries, shift to antibiotic-free farming [2] [7]. |
Recent studies elucidate the specific molecular pathways through which this compound exerts its effects. The following diagram synthesizes two key mechanisms identified in animal models.
Key signaling pathways of this compound in liver inflammation models.
The table below summarizes quantitative evidence of its efficacy from recent preclinical studies.
| Study Model | This compound Dosage | Key Quantitative Outcomes | Proposed Primary Mechanism |
|---|
| Weaned Piglets (LPS challenge) [3] | 0.2% dietary supplementation | • ↑ Average Daily Gain (ADG) 0-14 days (p<0.05) • ↑ CAT, IL-10; ↓ MDA, IL-6 in serum/liver • ↓ M1 & ↑ M2 macrophage markers | Alters liver macrophage polarization via SIRT1/NF-κB and JAK2/STAT6 pathways [3]. | | Diet-Induced Obese Mice [9] | 2.0 g/kg by gavage, 3x/week for 6 weeks | • ↓ Body weight gain • Improved insulin sensitivity & glucose metabolism • ↓ Hepatic triglycerides • ↑ Anti-inflammatory state (↑ IL-10, Tregs, M2 macrophages) | Attenuation of metabolic and inflammatory dysfunction, dependent on GPR109A receptor activation [9]. | | Juvenile Grass Carp [4] | 0.5 g/kg and 1.0 g/kg diet | • Significantly promoted growth performance • ↑ Expression of CDX2, SP1, and PepT1 genes in intestine | Enhances oligopeptide transport and nutrient absorption via CDX2/SP1-PepT1 pathway [4]. |
For researchers designing studies, here are detailed methodologies from recent publications.
This complex model assesses growth performance and immune response under inflammatory challenge.
This model is relevant for studying growth and nutrient absorption.
The accumulated evidence positions this compound as a strong candidate for further development. Key focus areas include:
This compound, a triglyceride composed of three butyric acid molecules esterified to a glycerol backbone, has emerged as a highly effective feed additive in animal nutrition. Unlike free butyric acid and its salts, this compound offers superior stability, more favorable pharmacokinetics, and reduced odor, making it particularly suitable for feed applications [1]. Its primary mechanism of action involves enzymatic hydrolysis in the gastrointestinal tract, releasing active butyrate that serves as a preferred energy source for intestinal epithelial cells and exerts multiple beneficial effects including enhanced gut development, immunomodulation, and metabolic regulation [1] [2].
Research across multiple species has demonstrated that this compound supplementation significantly influences gastrointestinal health, nutrient utilization, and overall growth performance. Butyrate, its active metabolite, plays crucial roles in cellular differentiation, barrier function enhancement, and inflammatory response modulation through various molecular pathways including G-protein coupled receptors (GPRs) and histone deacetylase (HDAC) inhibition [2]. The following sections provide comprehensive application guidelines and experimental protocols based on recent scientific evidence.
Table 1: this compound Application in Ruminants
| Species | Optimal Dosage | Duration | Key Benefits | Experimental Conditions |
|---|---|---|---|---|
| Weaned Lambs | 4.0 g/kg DM of feed [1] | 75 days [1] | ↑ ADG by 25%, ↑ DMI by 18%, ↓ fecal nitrogen excretion by 15% [1] | 30 Small-Tailed Han female lambs (27.5 ± 4.1 kg BW) [1] |
| Pre-weaned Dairy Calves | 2 g/L milk [3] | 56 days [3] | ↓ Diarrhea frequency by 30%, ↑ jejunal villus height by 22%, ↑ villus height:crypt depth ratio [3] | 20 newborn Holstein bull calves, random assignment to CON or TRB [3] |
In weaned lambs, this compound supplementation at 4.0 g/kg of dietary DM significantly enhanced rumen development as evidenced by increased dorsal sac thickness, papillae length and width, and caudodorsal blind sac thickness. Additionally, this compound promoted intestinal maturation through increased duodenum and ileum thickness, villus heights throughout the intestinal tract, and reduced crypt depths [1]. The mechanism involves rumen microbiota modulation, specifically enhancing VFA-producing bacteria including Clostridium, Butyrivibrio, Streptococcus, Prevotella, Ruminobacter, and Fibrobacter, which collectively contribute to reduced rumen pH and increased total VFA concentration [1].
For pre-weaned dairy calves, this compound administered via milk replacer at 2 g/L improved intestinal barrier function through upregulation of claudin-4 gene expression in both jejunum and ileum, while simultaneously suppressing inflammatory responses via downregulation of TLR2 and IL-1β gene expression [3]. This was associated with significant enrichment of SCFA-producing bacteria (Ruminococcaceae, Lachnospiraceae, Prevotella, and Rikenellaceae) in the gut microbiota, creating a synergistic effect on gut health and development [3].
Table 2: this compound Application in Swine
| Animal Category | Optimal Dosage | Duration | Key Benefits | Experimental Conditions |
|---|---|---|---|---|
| Weaned Piglets | 0.2% of diet [4] [5] | 28 days [4] [5] | ↑ ADG 0-14 days, ↓ liver IL-6 by 32%, ↑ IL-10 by 45%, ↑ antioxidant enzymes [4] [5] | 72 weaned piglets (21-d old), LPS challenge model [4] [5] |
| Gestating Sows | 0.1% of diet [6] | Gestation to end of lactation [6] | ↓ Stillborn rate by 35.5%, ↑ litter birth weight by 10.1%, reduced prepartum backfat [6] | 148 commercial-line sows (parity 1-4, 201.7 ± 12.2 kg) [6] |
For weaned piglets, this compound supplementation at 0.2% of the diet significantly improved growth performance during the critical early post-weaning period (0-14 days) and enhanced antioxidant capacity under inflammatory challenge conditions [4] [5]. The molecular mechanisms involve modulation of macrophage polarization through regulation of the SIRT1/NF-κB and JAK2/STAT6 signaling pathways, shifting from pro-inflammatory M1 to anti-inflammatory M2 phenotypes [4] [5]. This resulted in significantly increased levels of catalase (CAT) and glutathione peroxidase (GSH-Px) activities, while reducing malondialdehyde (MDA) levels in both serum and liver tissues [4].
In gestating sows, this compound supplementation throughout gestation and lactation improved reproductive performance by reducing stillborn rates and increasing litter birth weight [6]. Treated sows showed a tendency for higher body weight at term with less backfat accumulation, indicating improved nutrient partitioning toward fetal development [6]. The beneficial effects extended into the nursery phase, with piglets from this compound-supplemented sows showing higher feed intake immediately post-weaning, suggesting enhanced metabolic programming during fetal development [6].
Table 3: this compound Application in Poultry
| Parameter | Broilers (Standard Conditions) | Broilers (Stress Conditions) | Layers |
|---|---|---|---|
| Dosage | 1 g/kg feed [7] | 500 g/ton (starter), 250 g/ton (finisher) [8] | Under investigation |
| Key Effects | Appropriate fat deposition, ↑ HDL-C, ↑ lipid metabolism gene expression [7] | Improved FCR, ↑ villus height, ↓ crypt depth [8] | Improved eggshell quality, hatchability [8] |
| Mechanisms | Modulation of PPARα, PPARγ, FAS, LPL, ATGL gene expression [7] | Enhanced gut integrity, anti-inflammatory effects [8] | Improved calcium metabolism, nutrient utilization |
In broilers, this compound supplementation at 1 g/kg of feed promoted appropriate fat deposition by upregulating key genes involved in lipid metabolism including PPARα, PPARγ, FAS, LPL, and ATGL [7]. This was associated with increased high-density lipoprotein cholesterol (HDL-C) content in the liver and reduced hepatic lipase (HL) and total lipid (TL) activities, indicating enhanced lipid transport efficiency without causing hepatic tissue damage [7].
Under stress conditions such as heat challenge, this compound supplementation at 500 g/ton during starter phases and 250 g/ton during finisher phases significantly improved growth performance and gut integrity as evidenced by increased villus height and reduced crypt depth in the duodenum [8]. In layers, this compound has shown potential for improving eggshell quality and hatchability in breeders, though optimal dosage regimens require further investigation [8].
Objective: To assess the effects of this compound supplementation on growth performance, nutrient digestibility, and gastrointestinal tract development in weaned lambs [1].
Experimental Design:
Measurements and Sampling:
Statistical Analysis:
The following diagram illustrates the experimental workflow:
Figure 1: Experimental workflow for evaluating this compound effects in weaned lambs
Objective: To determine the effects of this compound on antioxidant capacity, immune function, and liver macrophage polarization in weaned piglets under LPS-induced inflammatory challenge [4] [5].
Experimental Design:
Measurements:
Statistical Analysis:
The molecular mechanisms investigated in this protocol are illustrated below:
Figure 2: Molecular mechanisms of this compound in macrophage polarization
This compound products should contain a minimum of 60% active this compound with guaranteed stability and flowability [8]. Commercial products such as SpeoCare T60 have been extensively tested in various species with consistent results [8].
This compound has demonstrated significant potential as a multi-functional feed additive across multiple animal species. The consistent benefits observed include enhanced gastrointestinal development, improved nutrient utilization, modulated immune responses, and optimized metabolic function. The recommended inclusion rates vary by species: 4.0 g/kg DM for weaned lambs [1], 0.2% for weaned piglets [4] [5], 1 g/kg for broilers [7], and 2 g/L milk for pre-weaned calves [3].
Future research should focus on elucidating species-specific mechanisms, optimizing delivery systems for targeted release, and exploring synergistic combinations with other feed additives such as probiotics and prebiotics. Additionally, more studies are needed to establish optimal inclusion rates for gestating sows and laying hens, and to further investigate the molecular pathways through which this compound exerts its beneficial effects on animal health and performance.
This compound (TB) represents an advanced butyrate derivative increasingly used in poultry nutrition as an alternative to antibiotic growth promoters. This glycerol ester consists of three molecules of butyric acid attached to a glycerol backbone, which allows for targeted release of butyrate in the small intestine through enzymatic hydrolysis by pancreatic lipases. Unlike free butyric acid, which has limitations including unpleasant odor, rapid metabolism in the upper GI tract, and corrosive handling properties, this compound provides a stable delivery system that ensures effective butyrate concentrations reach the intestinal epithelium where it exerts its primary physiological effects [1]. The molecular structure of this compound effectively neutralizes butyric acid's characteristic unpleasant smell, significantly improving its practicality as a feed additive while maintaining its beneficial properties [1].
The primary mechanism of this compound centers on its role as a preferred energy source for intestinal epithelial cells, supporting gut barrier function and mucosal integrity. Butyrate derived from this compound hydrolysis enhances tight junction protein expression, modulates inflammatory responses, and influences gene expression through histone deacetylase inhibition [2]. Additionally, this compound has been shown to upregulate host defense peptides and influence the gut microbiota composition, particularly reducing pathogenic bacteria such as Clostridia while promoting beneficial microbial populations [3] [1]. Recent research has also elucidated this compound's role in activating the Nrf2 signaling pathway, which enhances antioxidant capacity in muscle tissue and improves meat quality, particularly under stress conditions [4] [5].
Table 1: Comparison of Different Butyrate Forms in Poultry Nutrition
| Property | Free Butyric Acid | Sodium Butyrate | Coated Sodium Butyrate | This compound |
|---|---|---|---|---|
| Butyrate Content | 100% | ~65-70% | ~40% | ~50-60% |
| Odor | Strong, unpleasant | Moderate | Reduced | Neutral/Fruity |
| GIT Stability | Poor, rapidly absorbed | Moderate | Improved (depends on coating) | High, targeted release |
| Primary Release Site | Upper GI tract | Upper GI tract | Variable (depends on coating) | Small intestine |
| Handling Properties | Corrosive, volatile | Moderate | Good | Excellent, non-corrosive |
| Metabolic Half-life | Short (2-3 hours) | Short | Moderate | Longer (~4 hours) |
| Effects on Gut Morphology | Moderate | Moderate | Good | Superior [3] |
| Antioxidant Properties | Limited | Limited | Limited | Significant [4] |
Table 2: Effects of this compound Supplementation on Broiler Performance Parameters
| Parameter | Control Diet | TB-300 | TB-500 | SB-500 | P-value |
|---|---|---|---|---|---|
| Final Body Weight (g) | 2,450 | 2,562 (+4.6%) | 2,510 (+2.4%) | 2,495 (+1.8%) | 0.014 |
| Feed Conversion Ratio | 1.73 | 1.64 (-5.2%) | 1.68 (-2.9%) | 1.69 (-2.3%) | 0.032 |
| European Production Efficiency Factor | 345 | 396 (+14.9%) | 368 (+6.7%) | 362 (+4.9%) | 0.006 |
| Mortality Rate (%) | 4.2 | 3.1 | 3.5 | 3.8 | NS |
| Daily Weight Gain (g/d) | 68.2 | 71.5 | 69.8 | 69.4 | 0.021 |
Note: TB-300 = 300 g/ton di- and tri-butyrin (60%); TB-500 = 500 g/ton this compound (40%) + copper + essential oils; SB-500 = 500 g/ton coated sodium butyrate (40%). Data adapted from a study with 1,000 Arbor Acres broiler chicks over 35 days [3].
Research demonstrates that optimal this compound supplementation significantly enhances growth performance in broilers. In a comprehensive study with 1,000 Arbor Acres broilers, TB-300 (300 g/ton di- and tri-butyrin) generated the most pronounced improvements, increasing final body weight by 4.6% and improving feed conversion ratio by 5.2% compared to unsupplemented controls [3]. The European Production Efficiency Factor (EPEF), a comprehensive metric integrating mortality, growth rate, and feed conversion, showed a remarkable 14.9% enhancement with TB-300 supplementation, highlighting the overall production efficiency benefits of proper this compound inclusion [3].
Under heat stress conditions, this compound supplementation demonstrates particularly valuable effects. A study with Taihe silky fowls showed that dietary this compound at 0.16% effectively counteracted heat stress impacts, improving average daily gain and feed conversion ratio in birds exposed to cyclic heat stress (34±1°C for 8 hours daily) [4] [5]. The supplemental this compound enhanced muscle antioxidant capacity through activation of the Nrf2 signaling pathway, resulting in improved meat quality parameters including reduced drip loss and increased shear force values [4]. This demonstrates this compound's value not only in standard production environments but particularly in challenging conditions where oxidative stress compromises poultry performance and product quality.
Table 3: Effects of this compound on Physiological Parameters in Broilers
| Parameter | Control Diet | TB-300 | TB-500 | SB-500 | P-value |
|---|---|---|---|---|---|
| Duodenal Villus Height (μm) | 1,250 | 1,458 | 1,385 | 1,442 | <0.0001 |
| Crypt Depth (μm) | 195 | 182 | 215 | 188 | 0.003 |
| Villus:Crypt Ratio | 6.41 | 8.01 | 6.44 | 7.67 | <0.001 |
| Serum Total Protein (g/dL) | 4.2 | 4.6 | 4.5 | 4.5 | 0.015 |
| Serum Lipase (U/L) | 42.5 | 58.3 | 53.6 | 52.8 | <0.0001 |
| Serum AST (U/L) | 285 | 235 | 265 | 245 | 0.027 |
| mTOR Gene Expression | 1.00 | 1.85 | 1.42 | 1.63 | <0.0001 |
| Cecal Aerobic Bacteria (log CFU/g) | 8.5 | 7.9 | 8.1 | 7.8 | 0.041 |
This compound supplementation exerts profound effects on intestinal morphology, consistently enhancing villus height and improving the villus-to-crypt ratio across duodenal, jejunal, and ileal segments [3]. These structural improvements translate to functional benefits, including increased nutrient absorption capacity and enhanced barrier function. The superior villus height observed with TB-300 (1,458 μm vs. 1,250 μm in controls) represents a 16.6% increase, suggesting substantially expanded surface area for nutrient assimilation [3]. Concurrently, this compound supplementation modulates digestive physiology, significantly increasing serum total proteins and digestive enzymes including lipase and protease, indicating enhanced digestive capacity [3].
At the molecular level, this compound upregulates key genes associated with growth and immunity. The mTOR gene expression, a central regulator of protein synthesis and cell growth, increased by 85% in the TB-300 group compared to controls [3]. Similarly, TLR4 expression, involved in innate immune recognition, was significantly upregulated across all butyrate-supplemented groups [3]. The NBN gene, essential for DNA repair and genomic stability, also showed enhanced expression with this compound supplementation. These molecular changes correspond with observed production benefits and demonstrate this compound's multifaceted mechanisms of action spanning from molecular to whole-animal levels.
Objective: To evaluate the effects of this compound supplementation on growth performance parameters in broiler chickens.
Experimental Design:
Statistical Analysis: Analyze data using ANOVA in statistical software with pen as experimental unit. Consider P<0.05 as statistically significant. Use appropriate post-hoc tests for multiple comparisons.
Sample Collection:
Tissue Processing and Analysis:
Blood Collection and Processing:
Biochemical Analysis:
RNA Extraction:
cDNA Synthesis and qPCR:
Sample Collection and DNA Extraction:
16S rRNA Gene Sequencing:
Bioinformatic Analysis:
Sample Collection:
Microbiological Analysis:
For Standard Broiler Production:
For Heat Stress Conditions:
For Reduced-Crude Protein Diets:
This compound demonstrates excellent compatibility with various feed additives:
Diagram 1: this compound Metabolism and Mechanisms for Gut Health Enhancement
The metabolic pathway of this compound begins with its hydrolysis in the small intestine by pancreatic lipases, releasing active butyrate molecules. This targeted release ensures high butyrate concentrations precisely where it exerts maximal benefit on intestinal epithelium. Butyrate enters enterocytes primarily via MCT1 transporters, serving as a preferred energy source that supports epithelial cell proliferation and differentiation [1]. Simultaneously, butyrate functions as a histone deacetylase inhibitor, modifying gene expression patterns to enhance barrier function and modulate immune responses [2]. These mechanisms collectively improve gut health, nutrient absorption, and pathogen resistance, ultimately supporting enhanced growth performance in broiler chickens.
Diagram 2: Nrf2 Pathway Activation by this compound for Antioxidant Defense
Under stress conditions, particularly heat stress, this compound supplementation demonstrates significant antioxidant effects through activation of the Nrf2 signaling pathway [4] [5]. The Nrf2 transcription factor serves as a master regulator of cellular antioxidant responses, translocating to the nucleus when activated and binding to Antioxidant Response Elements (ARE) in the promoter regions of target genes. This binding upregulates expression of key antioxidant enzymes including superoxide dismutase, glutathione peroxidase, heme oxygenase-1, and NAD(P)H quinone dehydrogenase [4]. Enhanced activity of these enzymes reduces oxidative damage to muscle tissues, resulting in improved meat quality parameters including reduced drip loss, decreased lipid oxidation, and improved water-holding capacity.
This compound represents a scientifically validated feed additive that supports broiler production through multiple mechanisms including enhanced gut health, improved nutrient absorption, modulation of gene expression, and activation of antioxidant pathways. The optimal inclusion rates vary based on production phase and challenging conditions, with generally recommended levels between 300-500 g/ton in complete feeds. The superior stability and targeted intestinal release of this compound compared to other butyrate forms makes it particularly valuable in antibiotic-free production systems and under stress conditions where gut health challenges compromise performance and profitability. Implementation of the standardized protocols outlined in this document will enable researchers and producers to consistently evaluate and leverage the benefits of this compound in broiler nutrition programs.
Tributyrin is a glyceride that delivers butyrate past the stomach, with intestinal lipases releasing butyric acid for targeted action in the mid to distal gut [1] [2]. Its primary mechanisms include:
The diagram below illustrates the core mechanisms through which this compound improves gut health.
Research across multiple aquatic species demonstrates that this compound supplementation can effectively counteract the negative effects of plant-based diets and improve key performance metrics.
The table below summarizes optimal inclusion levels and documented effects from recent studies.
| Species | Optimal TB Inclusion Level | Key Observed Effects | Diet Context |
|---|---|---|---|
| Large Yellow Croaker (Larimichthys crocea) [3] | 0.1% | ↑ Weight Gain (WGR) & Specific Growth Rate (SGR); ↑ Lipase/Protease activity; ↑ Antioxidant capacity; ↓ Inflammation | High Clostridium autoethanogenum protein (CAP) diet |
| Blunt Snout Bream (Megalobrama amblycephala) [4] | 0.06% | ↑ Final Weight & WG; ↓ Feed Conversion Ratio (FCR); ↑ Immune & antioxidant markers; ↓ Mortality after bacterial challenge | Commercial diet |
| Swimming Crab (Portunus trituberculatus) [2] | 0.089% | ↑ Final Body Weight, SGR, & Molting Rate; ↑ Intestinal barrier integrity; ↑ Digestive enzyme activity | 22% Soybean Meal, 3% Soy Protein Concentrate |
| Pacific White Shrimp (Litopenaeus vannamei) [1] | 0.05%-0.2% | ↑ Survival Rate; ↑ Intestinal structure; ↓ Vibrio spp.; ↑ Lipid digestibility & antioxidant response | Plant-based diet |
| Juvenile Grass Carp (Ctenopharyngodon idella) [1] | 0.5-1.0 g/kg (0.05%-0.1%) | ↑ Growth Performance; ↑ Expression of PepT1 (nutrient absorption) | Not specified |
For researchers aiming to validate or explore these effects, here are detailed methodologies from the cited studies.
This protocol is adapted from studies on large yellow croaker and swimming crab [3] [2].
This protocol is based on work in blunt snout bream and large yellow croaker [3] [4].
tnfα, il-1β, il-6, ifnγil-10, tgf-βnrf2, keap1, ho-1zo-1, occludinFor feed formulators and nutritionists, here is a summary of practical recommendations.
This compound is a scientifically supported, functional feed additive that directly promotes gut health, leading to improved growth, enhanced stress resilience, and greater overall productivity in aquaculture. Its targeted delivery and multi-faceted mode of action make it a valuable tool for formulating sustainable, plant-based aquafeeds.
Tributyrin (TB) is a naturally occurring triglyceride consisting of three butyric acid molecules esterified to a glycerol backbone that has emerged as a promising anticancer prodrug with multimodal mechanisms of action. As a prodrug of butyric acid (BA), this compound addresses the significant pharmacokinetic limitations associated with free butyrate administration, including its short half-life, rapid metabolism, and inability to achieve therapeutic concentrations in target tissues [1]. This stable compound occurs naturally in milk fat and honey and exhibits superior bioavailability and better tolerability compared to sodium butyrate, making it an attractive candidate for cancer chemoprevention and therapy [1] [2]. The esterified form of butyrate demonstrates enhanced absorption and gradual enzymatic hydrolysis by intracellular lipases, resulting in sustained release of active butyrate directly within cells [3].
Research conducted across various cancer models has consistently demonstrated that this compound exerts potent anticarcinogenic effects through multiple pathways, including induction of apoptosis, promotion of cell differentiation, modulation of epigenetic mechanisms, and regulation of critical signaling pathways [1]. Notably, these effects occur at concentrations that minimally impact non-cancerous cells, suggesting a favorable therapeutic window [1]. The multifaceted anticancer profile of this compound, combined with its minimal toxicity and natural occurrence in food sources, positions it as both a promising standalone therapeutic and an excellent candidate for combination therapy with other anticancer agents [1] [4].
This compound exerts its anticarcinogenic effects through multiple interconnected molecular pathways that target fundamental hallmarks of cancer. The table below summarizes the primary mechanisms documented in preclinical studies:
Table 1: Key Anticancer Mechanisms of this compound
| Mechanism Category | Specific Actions | Experimental Models | References |
|---|---|---|---|
| Apoptosis Induction | Upregulation of pro-apoptotic Bax; Downregulation of anti-apoptotic Bcl-2; PARP cleavage; p53 pathway activation | Gastric cancer SGC-7901 cells; Hepatocellular carcinoma models | [3] [5] |
| Cell Differentiation | Induction of mature cellular phenotypes; Enhancement of vitamin D receptor expression | Human colon cancer Caco-2 cells | [4] |
| Epigenetic Modulation | Histone deacetylase (HDAC) inhibition; Histone hyperacetylation | Multiple cancer cell lines | [1] [6] |
| Cell Cycle Arrest | G1 phase accumulation; Inhibition of DNA synthesis | Murine melanoma B16F10 cells; Gastric cancer cells | [3] [7] |
| Oxidative Stress Modulation | Enhancement of antioxidant capacity; Activation of Nrf2 pathway | Blunt snout bream; Weaned piglets | [8] [9] |
| Anti-inflammatory Effects | Inhibition of NF-κB pathway; Promotion of M2 macrophage polarization | Weaned piglets under LPS challenge | [9] |
| Anti-angiogenic Effects | Inhibition of blood vessel formation in preneoplastic lesions | Experimental hepatocarcinogenesis | [2] |
The anticancer activity of this compound involves complex interactions with multiple signaling pathways. The diagram below illustrates the key molecular pathways through which this compound exerts its anticancer effects:
Figure 1: Molecular Pathways of this compound Anticancer Activity
The nuclear compartmentalization of p53 represents a crucial mechanism in this compound's pro-apoptotic activity. Research demonstrates that this compound treatment increases nuclear p53 levels while decreasing cytoplasmic p53 in preneoplastic livers and hepatocellular carcinoma cell lines [5]. This redistribution results from this compound's ability to inhibit the interaction between p53 and CRM1 (chromosome region maintenance 1), the primary nuclear export protein, thereby retaining p53 in the nucleus where it can activate apoptotic pathways [5]. The increased nuclear p53 subsequently modulates the expression of Bcl-2 family proteins, favoring pro-apoptotic Bax over anti-apoptotic Bcl-2, ultimately leading to apoptosis execution through PARP cleavage [3].
This compound also functions as a potent histone deacetylase inhibitor (HDACi), promoting histone hyperacetylation and subsequent alterations in gene expression patterns [6]. This epigenetic modulation contributes to the reactivation of silenced tumor suppressor genes and differentiation-associated genes. Additionally, this compound enhances the expression of nuclear receptors such as the vitamin D receptor (VDR), creating synergistic relationships with physiological compounds like dihydroxycholecalciferol to potentiate antiproliferative and differentiation-inducing effects in colon cancer cells [4]. The compound further influences critical signaling pathways including NF-κB inhibition and Nrf2 activation, resulting in attenuated inflammatory responses and enhanced antioxidant capacity, which collectively contribute to its chemopreventive efficacy [8] [9].
Purpose: To evaluate the antiproliferative effects of this compound on cancer cell lines.
Materials:
Procedure:
Notes: Include vehicle controls and blank wells. IC₅₀ values can be determined from dose-response curves. For Caco-2 cells, this compound demonstrates greater potency than natural butyrate in growth inhibition [4].
Purpose: To detect and quantify this compound-induced apoptosis in cancer cells.
Materials:
Procedure: Morphological Assessment:
Flow Cytometric Analysis:
Western Blot for Apoptotic Markers:
Purpose: To evaluate the chemopreventive efficacy of this compound during liver carcinogenesis.
Experimental Design:
Endpoint Analyses:
Histopathological Examination:
Proliferation and Apoptosis Assessment:
Molecular Analyses:
Purpose: To evaluate antitumor activity of this compound in established tumors.
Procedure:
Expected Results: this compound treatment typically shows significant inhibition of tumor growth and formation of pulmonary metastases in melanoma models [7].
While most this compound research remains in the preclinical domain, early-phase clinical trials have established the foundational safety and pharmacokinetic data necessary for further development. A Phase I study investigating orally administered this compound in patients with solid tumors demonstrated that the compound is well tolerated at doses that achieve plasma concentrations associated with in vitro anticancer activity [2]. The study utilized a three-times-daily dosing regimen, which effectively maintained sustained plasma levels of butyrate, addressing the rapid metabolism that had previously limited the clinical application of sodium butyrate [2].
More recently, this compound has been investigated for conditions beyond oncology, providing valuable insights into its clinical applicability. A 2025 pilot randomized controlled trial is examining the feasibility and acceptability of 8-week oral this compound supplementation (4 g/day) in patients with major depressive disorder, which may offer relevant pharmacokinetic and tolerability data for future cancer clinical trials [10]. This study utilizes soft gel capsules of this compound, which reduce the number of capsules required compared to sodium butyrate and incorporate lemon-scented inserts and reminder systems to enhance adherence [10].
Table 2: Formulation Strategies to Enhance this compound Efficacy
| Formulation Approach | Composition | Advantages | Research Findings |
|---|---|---|---|
| Lipid Emulsions | This compound in oil-in-water emulsion | Improved absorption; Enhanced stability; Increased bioavailability | Effective in murine melanoma models; Inhibits pulmonary metastases [7] |
| Nanoemulsions | Submicron-sized emulsion particles | Tissue targeting capability; Sustained release; Reduced dosing frequency | Effective in reducing inflammation in experimental colitis models [2] |
| Structured Lipids | This compound combined with other bioactive fatty acids | Multimodal mechanisms; Enhanced chemopreventive efficacy | Shows improved effects in experimental hepatocarcinogenesis [6] |
| Soft Gel Capsules | This compound in encapsulated form | Improved patient compliance; Reduced odor and taste issues | Being tested in clinical trials for enhanced adherence [10] |
This compound demonstrates enhanced efficacy when combined with other bioactive compounds, creating synergistic relationships that potentiate anticancer effects:
The experimental workflow below illustrates a comprehensive approach to evaluating this compound in cancer models:
Figure 2: Comprehensive Workflow for this compound Anticancer Research
This compound represents a promising multimodal anticancer agent with demonstrated efficacy across various cancer models. Its ability to target multiple hallmarks of cancer—including sustained proliferation, evasion of apoptosis, and epigenetic dysregulation—while exhibiting minimal toxicity to non-cancerous cells, positions it as an attractive candidate for both chemoprevention and combination therapy approaches. The favorable pharmacokinetic profile of this compound compared to natural butyrate, coupled with its natural occurrence in food sources, further enhances its translational potential.
Significant research gaps remain that warrant further investigation. More comprehensive preclinical toxicology studies are needed to establish optimal dosing regimens for long-term chemoprevention applications. The development of advanced formulation strategies such as targeted nanoemulsions and combination products with other bioactive compounds could enhance this compound's bioavailability and tissue specificity. Additionally, well-designed clinical trials are necessary to validate the promising preclinical results in human populations, particularly for cancers with limited treatment options such as hepatocellular carcinoma and gastric cancers.
Future research directions should prioritize:
The accumulated evidence from in vitro and in vivo studies provides a strong scientific foundation for the continued development of this compound as a natural-based approach to cancer control. With ongoing research efforts addressing current limitations, this compound holds significant promise as a valuable addition to the anticancer arsenal.
Tributyrin, a triglyceride of butyric acid, serves dual functions in advanced drug delivery systems as both an active therapeutic agent and a functional excipient in self-emulsifying formulations. As a prodrug of butyric acid, it acts as a histone deacetylase inhibitor (HDACi), inducing cellular differentiation and apoptosis in carcinoma cells [1]. When incorporated into implantable systems, this compound enables the formation of self-emulsifying drug delivery systems (SEDDS) within solid matrices, significantly enhancing the solubility and bioavailability of poorly water-soluble drugs [1] [2].
These advanced implants represent an innovative approach for localized and sustained drug delivery, particularly valuable in oncology applications where traditional formulations face challenges of limited half-life and systemic toxicity. The self-emulsifying properties facilitate improved drug release kinetics and absorption at the target site, making them especially suitable for managing malignant tumors in challenging locations like the brain [1].
| Component | Function | Concentration Range | Alternatives |
|---|---|---|---|
| This compound | Oil phase, HDAC inhibitor, plasticizer | 10-30% w/w | Medium-chain triglycerides, Labrafac [1] [2] |
| PLGA | Biodegradable polymer matrix | 50-80% w/w | PLA, PCL, chitosan [1] |
| Labrafil 1944 | Surfactant (HLB > 12) | 5-15% w/w | Cremophor EL, polysorbates [1] |
| Cremophor RH 40 | Co-surfactant | 5-15% w/w | Transcutol HP, propylene glycol [1] |
| Drug (e.g., Carmustine) | Active pharmaceutical ingredient | 1-10% w/w | Various lipophilic chemotherapeutics [1] |
Polymer Plasticization: Combine PLGA polymer with this compound and mix thoroughly until a homogeneous plasticized matrix forms. The plasticization step is crucial for obtaining a flexible implant matrix with optimal drug dispersion [1].
Drug Incorporation: Dissolve the active pharmaceutical ingredient (e.g., carmustine) in the surfactant mixture (Labrafil 1944 and Cremophor RH 40). Ensure complete dissolution before proceeding to the next step [1].
Homogenization: Gradually add the drug-surfactant solution to the plasticized polymer matrix while mixing continuously. Use high-shear homogenization at 5000-10000 rpm for 10-15 minutes to achieve uniform distribution of all components [1].
Implant Formation: Transfer the homogeneous mixture to implant molds or use extrusion technology to form wafers of desired dimensions (typically 1-2 mm thickness). Apply compression molding at controlled temperature and pressure conditions for consistent implant density [1].
Curing and Storage: Cure the formed implants at room temperature for 24 hours, then store in moisture-proof packaging at 2-8°C until use. Perform quality control checks for dimensional uniformity and weight variation [1].
The following diagram illustrates the preparation workflow:
| Parameter | Methodology | Acceptance Criteria | Significance |
|---|---|---|---|
| Droplet Size | Dynamic light scattering after emulsification | 100-250 nm for SNEDDS | Determines absorption potential [2] [3] |
| Polydispersity Index (PDI) | Dynamic light scattering | <0.3 | Indicates emulsion uniformity [3] |
| Emulsification Efficiency | Visual assessment in simulated fluids | Complete within 30 min | Ensures proper self-emulsification [2] |
| Drug Loading | HPLC/UV spectroscopy after extraction | >90% of theoretical | Confirms formulation efficiency [1] |
| In Vitro Release | Dissolution apparatus with sink conditions | Sustained over 7 days | Predicts in vivo performance [1] |
| Thermal Properties | Differential scanning calorimetry | Single Tg depression | Confirms plasticization [1] |
Emulsification Properties Assessment:
In Vitro Drug Release Studies:
Morphological Characterization:
| Parameter | Conventional Implants | This compound SEDDS Implants | Improvement Factor |
|---|---|---|---|
| Drug Half-Life | 45 minutes | 2 hours | 2.7x [1] |
| Release Duration | 2-3 days | 7 days | 2.3-3.5x [1] |
| Tumor Inhibition | Moderate | Significant enhancement | Not quantified [1] |
| Stability to Hydrolysis | Vulnerable | Less vulnerable | Not quantified [1] |
| Droplet Size After Emulsification | Not applicable | 100-250 nm | N/A [1] [2] |
The mechanism of action of this compound self-emulsifying implants involves multiple pathways that enhance drug delivery efficiency:
| Issue | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Incomplete Emulsification | Insufficient surfactant, improper oil:surfactant ratio | Increase surfactant concentration (10-20%), adjust ratio to 1:1-1:3 oil:surfactant | Conduct pre-formulation solubility studies [2] |
| Bursted Release | Poor drug-polymer compatibility, inadequate matrix formation | Incorporate release modifiers, optimize plasticizer content | Perform compatibility screening using DSC [1] |
| Implant Fragility | Excessive plasticization, insufficient polymer molecular weight | Reduce this compound content, increase polymer concentration or molecular weight | Optimize plasticizer:polymer ratio [1] |
| Drug Precipitation | Supersaturation upon dilution, insufficient solubilization capacity | Add precipitation inhibitors (e.g., HPMC, PVP), optimize lipid composition | Conduct dilution studies prior to implantation [2] |
This compound-based self-emulsifying implants represent a significant advancement in localized drug delivery, particularly for challenging applications like brain tumor therapy. The unique combination of sustained release kinetics, enhanced drug stability, and dual therapeutic action through HDAC inhibition positions this technology as a promising platform for poorly soluble drugs.
Future development should focus on expanding the application to other therapeutic areas, optimizing implant geometries for specific anatomical locations, and exploring combination therapies that leverage both the drug delivery enhancement and epigenetic modulation capabilities of this compound. The integration of quality-by-design principles and advanced manufacturing technologies will further improve the reproducibility and clinical translation of these innovative systems.
This compound (TB), chemically known as glycerol tributyrate, is a short-chain fatty acid triglyceride that serves as a stable prodrug of butyric acid. Butyrate itself is a natural metabolite produced by gut microbiota through fermentation of dietary fiber, with demonstrated importance in gut-brain axis communication and neurophysiological processes. Unlike butyrate, which has unfavorable pharmacokinetic properties including rapid hepatic metabolism and unpleasant organoleptic qualities, this compound offers superior stability, better tolerability, and the ability to deliver effective concentrations of butyrate to target tissues [1] [2] [3].
The relevance of this compound to neuroscience has gained significant attention due to growing understanding of the microbiota-gut-brain axis and its implications for neurological and psychiatric disorders. This compound's ability to cross the blood-brain barrier and slowly release butyrate in the central nervous system makes it particularly valuable for investigating neuroepigenetic mechanisms, neuroinflammation, and neuronal plasticity [1] [4]. Research indicates that butyrate influences brain function through multiple pathways, including HDAC inhibition, modulation of neurotrophic factors, and regulation of immune responses, positioning this compound as a promising therapeutic candidate for various neurological conditions [2] [5] [4].
This compound exerts its neurological effects primarily through its conversion to butyrate, which engages multiple molecular pathways:
Epigenetic Regulation: Butyrate functions as a potent histone deacetylase inhibitor, increasing histone acetylation and altering gene expression patterns in neural cells. This epigenetic modulation affects genes involved in neuroprotection, synaptic plasticity, and inflammatory responses [2] [4]. HDAC inhibition leads to chromatin relaxation, facilitating transcription of neuroprotective genes and promoting neuronal differentiation and survival.
Receptor-Mediated Signaling: Butyrate activates free fatty acid receptors (FFAR2, FFAR3, and GPR109A), which are expressed on various cell types including neurons and glial cells. Receptor activation triggers intracellular signaling cascades that influence neurotransmitter release, neuroinflammation, and energy metabolism [1] [4]. These G-protein coupled receptors modulate cAMP levels, MAPK pathways, and intracellular calcium signaling in neural cells.
Neurotrophic Pathway Modulation: Butyrate enhances BDNF/TrkB signaling, a critical pathway for neuronal survival, differentiation, and synaptic plasticity. Recent research demonstrates that this pathway mediates butyrate's effects on sleep architecture in Parkinson's disease models and contributes to its antidepressant-like effects [5] [4]. BDNF expression is regulated through both epigenetic mechanisms and activation of specific transcription factors.
Inflammatory Pathway Regulation: this compound-derived butyrate suppresses NF-κB signaling and promotes M2 macrophage polarization through SIRT1/NF-κB and JAK2/STAT6 pathways, reducing neuroinflammation [6]. Butyrate inhibits pro-inflammatory cytokine production (IL-6, IL-1β) while enhancing anti-inflammatory mediators (IL-10), creating an environment conducive to neural repair and protection.
The following diagram illustrates the primary molecular mechanisms through which this compound exerts its effects in the nervous system:
At the cellular level, this compound promotes neuronal plasticity and synaptic strengthening through multiple mechanisms. Research demonstrates that this compound enhances long-term potentiation, the physiological basis of learning and memory, in hippocampal slices [1]. This LTP enhancement involves both PPARγ and AMPK pathways, as evidenced by blockade of this compound's effects with specific antagonists (GW9662 for PPARγ and C-Compound for AMPK) [1].
This compound also influences glutamatergic transmission by upregulating gene expression of key glutamate receptor subunits, including AMPA-2, NMDA-1, NMDA-2A, and NMDA-2B in the hippocampus [1]. This receptor modulation potentially enhances synaptic transmission and plasticity. Additionally, this compound has been shown to promote oligodendrocyte differentiation and myelination, processes critical for proper neural conduction and network function [7] [4].
Research indicates that this compound significantly improves hippocampal-dependent memory and synaptic plasticity. In adolescent mice, this compound administration prevented scopolamine-induced impairment of spatial memory, an effect not observed in adult animals, suggesting potential developmental period sensitivity [1]. The cognitive enhancement properties appear linked to this compound's ability to transform early-LTP into late-LTP, facilitating long-term memory formation.
The mechanisms underlying these cognitive benefits include upregulation of Pparg gene expression, leptin and adiponectin receptors, and glutamate receptor subunits in the hippocampus [1]. These changes enhance synaptic transmission and plasticity in brain regions critical for learning and memory. The observed age-dependent effects suggest this compound may be particularly beneficial during developmental periods of heightened neural plasticity, offering potential applications for neurodevelopmental disorders or age-related cognitive decline.
Recent clinical research has explored this compound's potential for major depressive disorder. A 2025 randomized controlled trial protocol describes an 8-week this compound supplementation (4 g/day) as an adjunct to antidepressant medication in patients with mild-to-severe MDD [8]. This investigation builds on preclinical evidence suggesting butyrate's antidepressant effects through multiple pathways, including HDAC inhibition, BDNF enhancement, and anti-inflammatory actions.
The psychiatric applications of this compound extend beyond depression. Preclinical evidence suggests benefits for anxiety-like behaviors and stress resilience, potentially through modulation of the hypothalamic-pituitary-adrenal axis and inflammatory pathways [8] [4]. The gut-brain axis modulation by this compound may represent a novel approach for psychiatric conditions that often coexist with gastrointestinal symptoms.
In Parkinson's disease models, this compound and butyrate have demonstrated neuroprotective effects and improvement in both motor and non-motor symptoms. Butyrate supplementation restored normal sleep architecture in MPTP-induced PD mice by reversing abnormalities in sleep-wake cycles and increasing disrupted NREM sleep during the light phase [5]. This effect was mediated through the BDNF-TrkB signaling pathway, highlighting a potential mechanism for addressing sleep disturbances in PD patients.
Butyrate has also shown benefits for motor symptomatology in PD models through multiple mechanisms, including reduction of neuroinflammation, enhancement of mitochondrial function, and promotion of neuronal survival [4]. The documented reduction in butyrate-producing bacteria in PD patients provides a rationale for this compound supplementation to restore this crucial microbial metabolite [5] [4].
The impact of this compound on brain development and myelination presents both opportunities and complexities. A 2025 study in young pigs with experimentally-induced colitis found that this compound supplementation unexpectedly did not protect against DSS-induced changes in brain myelination and microstructure, despite previous evidence of butyrate's supportive effects on oligodendrocyte differentiation and myelin development [7].
This suggests that this compound's effects on neurodevelopment may be context-dependent, influenced by factors such as underlying inflammatory status, developmental timing, and blood-brain barrier integrity. Further research is needed to clarify the conditions under which this compound optimally supports neurodevelopmental processes, particularly in the presence of systemic inflammation.
Protocol 1: Neuronal Differentiation Studies
Protocol 2: HDAC Inhibition Assay
Protocol 3: Spatial Memory Assessment in Rodents
Protocol 4: Electrophysiological Assessment of Synaptic Plasticity
The following workflow diagram illustrates the key steps for assessing this compound's effects on synaptic plasticity and memory in rodent models:
Protocol 5: Human Supplementation Trial for Depression
Table 1: this compound Effects on Neurological Outcomes in Preclinical Studies
| Condition Model | This compound Dose | Treatment Duration | Key Findings | Mechanisms |
|---|---|---|---|---|
| Scopolamine-induced memory impairment (mice) [1] | 1% in diet (~1.8 g/kg over 48h) | 48 hours | Prevention of spatial memory impairment in adolescent mice; Enhanced LTP | PPARγ and AMPK activation; Upregulation of glutamate receptor subunits |
| MPTP-induced Parkinson's disease (mice) [5] | Butyrate 130-500 mg/L in drinking water | 14 days | Restoration of normal sleep architecture; Improved NREM sleep | BDNF/TrkB signaling pathway |
| LPS-induced inflammation (piglets) [6] | 0.2% in diet | 28 days | Enhanced antioxidant capacity; Reduced pro-inflammatory cytokines; Improved macrophage polarization | SIRT1/NF-κB inhibition; JAK2/STAT6 activation |
| DSS-induced colitis (piglets) [7] | 9.0 mM gamma-cyclodextrin encapsulated this compound | 14 days | No protection against myelination defects; Altered brain microstructure | Context-dependent effects on neurodevelopment |
Table 2: Summary of Clinical Trial Designs for this compound in Neurological and Psychiatric Conditions
| Trial Focus | Design | Participants | Intervention | Primary Outcomes | Status |
|---|---|---|---|---|---|
| Major Depressive Disorder [8] | Double-blind, RCT, placebo-controlled | n=24, adults with MDD on stable antidepressants | 4 g/day this compound vs. placebo for 8 weeks | Feasibility, acceptability, HDRS-17 scores | Recruiting (2025) |
| Parkinson's Disease [9] | Not specified | Patients with PD and dementia | Not specified | Motor symptoms, cognitive measures | Recruiting |
| Lebers Hereditary Optic Neuropathy [9] | Not specified | Patients with LHON-Plus symptoms | Not specified | Visual function, neurological symptoms | Recruiting |
This compound represents a promising therapeutic candidate for various neurological and psychiatric conditions, leveraging its properties as a stable butyrate prodrug with favorable pharmacokinetics. The compound's multimodal mechanisms—including epigenetic regulation, anti-inflammatory effects, and neurotrophic support—position it uniquely for modulating brain function through the gut-brain axis.
Future research should address several key areas: First, clarification of age-dependent effects, as evidence suggests adolescents may respond differently than adults to this compound supplementation. Second, optimization of formulation strategies to enhance brain delivery, potentially through advanced encapsulation technologies. Third, exploration of combination therapies with other neuroactive compounds, building on evidence of synergistic effects with compounds like all-trans-retinoic acid [2] [3]. Finally, more human trials are needed across different neurological conditions to establish dosing regimens, long-term safety, and clinical efficacy.
The growing interest in targeting the microbiota-gut-brain axis for neurological disorders makes this compound a valuable tool for both basic research and clinical translation. As understanding of its mechanisms and applications expands, this compound may offer novel therapeutic options for conditions ranging from neurodevelopmental disorders to age-related neurodegeneration.
This compound (TB) is a butyric acid prodrug that has emerged as a valuable research compound for investigating the modulation of hippocampal synaptic plasticity and cognitive function. As a short-chain fatty acid derivative derived from dietary fiber fermentation and present in dairy products, butyric acid and its precursors have gained significant interest for their potential neuroprotective properties and ability to influence brain function through multiple molecular pathways [1] [2]. TB offers distinct advantages over butyric acid itself, including better pharmacokinetic properties, reduced toxicity, and avoidance of the unpleasant flavor that can affect feeding behavior in animal studies [1]. The hippocampus, a brain region critical for learning and memory formation, appears to be particularly responsive to TB intervention, making it a compelling target for research on cognitive enhancement and neuroprotective strategies.
The molecular mechanisms through which this compound influences hippocampal function involve multiple signaling pathways. TB hydrolyzes to release butyric acid, which functions as an inhibitor of histone deacetylase (HDAC), potentially enabling epigenetic modifications that support synaptic plasticity and memory processes [1]. Research indicates that TB modulates hippocampal long-term potentiation (LTP), a key cellular mechanism underlying learning and memory, through activation of both PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) and AMPK (AMP-activated protein kinase) pathways [1] [2]. Additionally, TB administration has been shown to upregulate the expression of critical glutamate receptor subunits including AMPA-2, NMDA-1, NMDA-2A, and NMDA-2B, which are essential for synaptic transmission and plasticity [1]. These molecular effects translate to functional improvements, as TB demonstrates efficacy in reversing spatial memory deficits induced by various challenges including scopolamine administration and high-fat diets [1] [3].
The signaling pathways through which this compound influences hippocampal synaptic plasticity involve a complex interplay between nuclear receptors, metabolic sensors, and synaptic proteins. The diagram below illustrates the primary molecular mechanisms through which this compound enhances hippocampal synaptic plasticity and memory function:
Diagram 1: Molecular mechanisms of this compound in enhancing hippocampal synaptic plasticity and memory. TB hydrolyzes to butyric acid, which activates PPARγ and AMPK pathways, leading to enhanced gene expression, glutamate receptor regulation, and ultimately improved LTP and spatial memory.
The mechanistic basis for this compound's effects on synaptic plasticity involves two primary signaling pathways:
PPARγ Activation: this compound administration upregulates Pparg gene expression and activates PPARγ signaling, which plays a crucial role in synaptic plasticity and cognitive function. The facilitation of late-phase LTP by TB is blocked by the PPARγ antagonist GW9662, confirming the involvement of this pathway [1] [2]. PPARγ activation influences energy metabolism and inflammatory responses, both of which can impact neuronal function and survival.
AMPK Signaling: The AMPK pathway serves as a critical metabolic sensor that regulates energy homeostasis in neurons. TB-mediated LTP enhancement is blocked by the AMPK inhibitor C-Compound, demonstrating the essential role of this pathway [1]. AMPK activation contributes to synaptic plasticity by modulating energy-intensive processes during LTP formation and maintenance, connecting cellular metabolism with cognitive processes.
Beyond the primary signaling pathways, TB induces significant changes in the expression of key synaptic proteins:
Glutamate Receptor Subunits: TB upregulates gene expression of critical ionotropic glutamate receptor subunits including AMPA-2, NMDA-1, NMDA-2A, and NMDA-2B [1]. These receptors mediate fast excitatory synaptic transmission and are essential for the induction and maintenance of synaptic plasticity.
Hormone Receptors: TB administration also increases expression of leptin and adiponectin receptors in the hippocampus [1], suggesting cross-talk between metabolic signals and synaptic plasticity mechanisms that may contribute to the cognitive effects observed with TB treatment.
Table 1: Summary of this compound effects on hippocampal synaptic plasticity based on experimental data
| Experimental Condition | LTP Effect | Molecular Mediators | Blocking Agents | Citation |
|---|---|---|---|---|
| TB alone in hippocampal slices | Transforms early-LTP into late-LTP | PPARγ, AMPK | GW9662 (PPARγ antagonist), C-Compound (AMPK inhibitor) | [1] [2] |
| TB after scopolamine-induced impairment | Rescues LTP inhibition | PPARγ, AMPK | GW9662, C-Compound | [1] |
| TB in male mice with saturated fat diet (2-hour intake) | Reverses LTP impairment | Not specified | Not tested | [3] |
| TB in male mice with chronic saturated fat diet | Reverses LTP impairment | Not specified | Not tested | [3] |
Table 2: Effects of this compound on spatial memory performance in different experimental conditions
| Experimental Model | Memory Test | TB Effect | Age/Sex Dependence | Citation |
|---|---|---|---|---|
| Scopolamine-induced impairment | Y-maze | Prevents memory deficits in adolescent but not adult mice | Adolescent-specific effect | [1] |
| Saturated fat diet (2-hour intake) | Y-maze | Reverses working memory deficits in male mice | Sex-specific: no effect in females | [3] |
| Chronic saturated/unsaturated fat diet | Radial arm maze | Reverses deficits only in males with saturated fat diet | Sex and diet type dependent | [3] |
Table 3: Hippocampal gene expression changes following this compound administration
| Gene Category | Specific Genes Upregulated | Potential Functional Impact | Citation |
|---|---|---|---|
| Glutamate Receptors | AMPA-2, NMDA-1, NMDA-2A, NMDA-2B | Enhanced synaptic transmission and plasticity | [1] |
| Nuclear Receptors | Pparg | Modulation of plasticity-related gene expression | [1] |
| Metabolic Hormone Receptors | Leptin receptor, Adiponectin receptor | Integration of metabolic and plasticity signals | [1] |
The Y-maze test is widely used to assess spatial working memory in rodents based on their innate tendency to explore novel environments. The following protocol is adapted from studies demonstrating TB's efficacy in preventing scopolamine-induced memory deficits [1] [3]:
Apparatus: The Y-maze consists of three identical arms (35-40 cm long, 15 cm high, 10 cm wide) positioned at equal angles from each other. Spatial cues should be placed around the maze at fixed positions.
Pre-test Preparation:
Testing Procedure:
Quality Control: The maze should be thoroughly cleaned between subjects with 70% ethanol to remove odor cues. Testing should be conducted under consistent lighting conditions with minimal external noise.
The eight-arm radial maze assesses more complex spatial learning and memory and has been used to evaluate TB effects against diet-induced deficits [3]:
Apparatus: The maze consists of eight identical arms (60 cm long, 12 cm wide) radiating from a central platform with visual cues placed around the room.
Habituation Phase:
Testing Phase:
This compound administration through diet is an effective method for chronic treatment studies:
Diet Preparation:
Treatment Regimen:
Acute hippocampal slice preparation allows for investigation of TB's direct effects on synaptic plasticity:
Slice Preparation:
Recording Setup:
Synaptic plasticity assessment following TB application provides mechanistic insights:
Baseline Recording:
Drug Application:
LTP Induction:
Quantitative PCR allows assessment of TB-induced changes in gene expression:
RNA Extraction:
cDNA Synthesis and qPCR:
Several critical factors must be considered when designing studies investigating this compound's effects on hippocampal plasticity:
Age-Dependent Effects: TB has been shown to prevent scopolamine-induced memory deficits in adolescent mice (5 weeks old) but not in adult mice (11 weeks old) [1], highlighting the importance of developmental stage in experimental design and interpretation.
Sex-Specific Responses: Recent evidence indicates that TB's efficacy in reversing diet-induced memory deficits shows sexual dimorphism, with effects more pronounced in male mice than females [3]. Researchers should include both sexes in study designs and analyze data separately.
Dietary Interactions: The type of background diet significantly influences TB effects. TB reverses working memory impairments induced by saturated fat but shows limited efficacy against deficits caused by unsaturated fat diets [3], suggesting important nutrient-TB interactions.
Dosing Considerations: The effective dose of TB in rodent studies is typically 1% mixed in standard chow, providing approximately 1.8 g/kg over 48 hours [1]. This dosage has demonstrated efficacy without apparent toxicity in multiple studies.
The experimental findings summarized in these Application Notes suggest several promising research directions:
Neurodevelopmental Studies: Given the age-dependent effects of TB, it represents a valuable tool for investigating how metabolic interventions influence synaptic plasticity across different developmental stages.
Metabolic Cognitive Research: TB's efficacy in reversing diet-induced cognitive impairments positions it as an interesting candidate for studying the intersection between metabolism and brain function, particularly in the context of obesity and metabolic syndrome.
Sex Differences Research: The observed sexual dimorphism in TB response provides opportunities to investigate fundamental biological differences in how males and females respond to metabolic interventions targeting brain function.
Translational Applications: While currently at the basic research stage, the consistent effects of TB on synaptic plasticity and memory across multiple paradigms suggest potential for future therapeutic development for cognitive disorders.
These Application Notes and Protocols provide a comprehensive overview of current methodologies for investigating This compound's effects on hippocampal synaptic plasticity and memory function. The experimental data demonstrate that TB enhances long-term potentiation, prevents memory deficits induced by various challenges, and modulates the expression of key synaptic proteins and signaling pathways. The detailed protocols offered for in vivo behavioral assessment, ex vivo electrophysiology, and molecular biology techniques provide researchers with practical guidance for implementing these approaches in their laboratories.
The most direct evidence for tributyrin's role in spatial memory comes from a 2022 study by Sanz-Martos et al. [1]. The key findings and quantitative data are summarized in the table below.
| Aspect | Experimental Model/Assay | This compound Treatment | Key Findings |
|---|---|---|---|
| Spatial Memory | Adolescent C57BL/6J male mice; Scopolamine-induced memory impairment model [1] | 1% in diet for 48 hours [1] | Prevented scopolamine-induced spatial memory deficits [1] |
| Synaptic Plasticity (LTP) | Hippocampal brain slices (ex vivo) [1] | 10 μM [1] | Transformed early-LTP into long-lasting LTP (l-LTP); rescued scopolamine-induced LTP inhibition [1] |
| Molecular Pathways | Pharmacological inhibition in hippocampal slices [1] | - | LTP facilitation was blocked by PPARγ antagonist (GW9662) and AMPK inhibitor (C-Compound) [1] |
| Gene Expression | Analysis of adolescent mouse hippocampus [1] | 1% in diet for 48 hours [1] | Upregulated Pparg, leptin/adiponectin receptors, and glutamate receptor subunits (AMPA-2, NMDA-1, NMDA-2A, NMDA-2B) [1] |
This study establishes a clear mechanism: this compound enhances hippocampal synaptic plasticity and prevents memory deficits by activating PPARγ and AMPK signaling, leading to upregulated expression of genes critical for learning and memory [1].
For a spatial memory study in mice, based on the methodology from Sanz-Martos et al. (2022) [1], you can adapt the following protocol:
This compound's benefits are consistent across various models, primarily mediated through its role as a butyrate prodrug that influences the gut-brain axis. The following diagram illustrates the key signaling pathways identified in the spatial memory study [1] and other supportive mechanisms from related research.
The table below summarizes key supporting evidence from other models that reinforce this compound's potential to support cognitive health.
| Model / Context | This compound Dose & Route | Relevant Observed Effects | Proposed Mechanism |
|---|---|---|---|
| Major Depressive Disorder (Human Pilot Trial) [3] | 4 g/day, oral, 8 weeks | Ongoing investigation of effects on depressive symptoms, anhedonia, and gut-brain axis. | Targeting gut-brain signaling; increasing luminal butyrate [3]. |
| Weaned Piglets (Liver/Immune) [4] | 0.2% in basal diet | Enhanced antioxidant capacity; reduced liver inflammation; promoted anti-inflammatory M2 macrophage polarization. | Inhibition of NF-κB pathway; activation of JAK2/STAT6 pathway [4]. |
| Obese Mice (Metabolic) [5] | 2.0 g/kg, oral gavage | Improved insulin sensitivity & glucose metabolism; reduced adipose tissue inflammation; increased M2 macrophages & Tregs. | Activation of GPR109A receptor [5]. |
| Antibiotic-Treated Mice (Gut) [6] | 0.3 g/kg BW (low dose), oral | Restored gut microbiota diversity; increased SCFAs; reduced inflammation; repaired intestinal barrier. | Increased beneficial bacteria; increased tight junction proteins (ZO-1, Occludin) [6]. |
Tributyrin (TB) functions as a stable precursor to butyrate, resisting gastric acid and being hydrolyzed in the small intestine by pancreatic lipases to release butyric acid and glycerol [1]. Its therapeutic effects are multi-faceted, as illustrated in the following pathway diagram.
The following tables summarize quantitative data from pivotal studies.
Table 1: In Vivo Efficacy in Mouse Model of Antibiotic-Induced Dysbiosis [1] [2]
| Parameter | Model Group (Antibiotics) | Low-Dose TB (0.3 g/kg BW) | High-Dose TB (3 g/kg BW) |
|---|---|---|---|
| Alpha Diversity (Shannon Index) | Significantly Decreased | Significantly Increased | Similar increasing trend (not significant) |
| Beneficial Bacteria | - | ↑ Muribaculaceae, ↑ Bifidobacterium | Modulated, but less effective than low dose |
| SCFAs (Acetic, Propionic, Butyric acid) | Significantly Decreased | Significantly Increased | Increased |
| Inflammatory Markers (NLRP3, IL-1β, etc.) | Significantly Increased | Significantly Decreased | Decreased |
| Barrier Proteins (ZO-1, Occludin, MUC2) | Significantly Decreased | Significantly Increased | Increased |
Table 2: Efficacy in Other Animal Models and In Vitro Systems
| Model System | TB Intervention | Key Outcomes |
|---|---|---|
| Weaned Piglets [3] | 0.2% in diet | ↑ Average Daily Gain (ADG), ↓ diarrhea, ↑ antioxidant enzymes (CAT, GSH-pX), ↓ pro-inflammatory cytokines (IL-6, IL-1β), promoted M2 macrophage polarization. |
| Pre-weaned Dairy Calves [4] | 2 g/L milk | ↓ Diarrhea frequency, ↑ villus height in jejunum, ↑ villus height/crypt depth ratio, ↑ claudin-4 gene expression, ↑ SCFA-producing bacteria. |
| *In Vitro SHIME Model [5] | Daily supplementation | 40.9-48.7% of TB hydrolyzed in small intestine; remainder increased butyrate & beneficial bacteria (Bifidobacterium, Akkermansia) in colon; enhanced barrier integrity & immunomodulation. |
Here are detailed methodologies for key experiments cited in the application notes.
Protocol 1: Assessing TB Efficacy in a Mouse Model of Antibiotic-Induced Dysbiosis [1] [2] This protocol is suitable for evaluating the restorative effects of compounds on the gut barrier and microbiome.
Protocol 2: In Vitro Assessment of TB Stability and Microbiome Impact [5] This protocol uses advanced in vitro models to study TB's fate and effects without animal use.
This compound (TB), a short-chain fatty acid (SCFA) derivative consisting of three butyrate molecules esterified to a glycerol backbone, has emerged as a promising therapeutic candidate for modulating inflammatory responses across various disease models. Unlike free butyrate, which suffers from rapid absorption and unpleasant odor, this compound's unique structure allows it to resist gastric degradation and undergo gradual hydrolysis by pancreatic lipases in the intestine, resulting in sustained butyrate release at primary sites of action [1]. This delivery advantage, combined with its multifaceted anti-inflammatory properties, positions this compound as a valuable compound for researchers investigating inflammation-related conditions including metabolic diseases, gastrointestinal disorders, and obesity-associated inflammation.
The molecular mechanisms through which this compound modulates inflammation involve multiple interconnected pathways, including inhibition of histone deacetylases (HDAC), regulation of NF-κB and MAPK signaling, activation of G-protein coupled receptors (GPCRs), and enhancement of intestinal barrier function [2] [3]. These mechanisms collectively contribute to reduced production of pro-inflammatory cytokines and increased expression of anti-inflammatory mediators. For drug development professionals, understanding these mechanisms and implementing appropriate experimental protocols is essential for evaluating this compound's therapeutic potential and optimizing its application in various inflammatory conditions.
This compound serves as a potent delivery system for butyrate, a well-characterched histone deacetylase (HDAC) inhibitor with significant effects on gene expression and inflammatory modulation. Butyrate's HDAC inhibitory activity has been demonstrated to be substantially more potent than other SCFAs, with a median inhibitory concentration (IC₅₀) of 52 ± 11 μmol/L compared to 223 ± 64 μmol/L for propionate [3]. This epigenetic mechanism results in hyperacetylation of histone proteins, particularly in the promoter regions of genes encoding pro-inflammatory mediators, thereby altering their transcriptional activity. Research has shown that this HDAC inhibition leads to downregulation of critical inflammatory cytokines including TNF-α, IL-1β, and IL-6 in various experimental models [2] [4].
The NF-κB and MAPK pathways represent key signaling cascades through which this compound exerts its anti-inflammatory effects. In heat-stressed dairy cows, this compound supplementation significantly suppressed the activation of both pathways in lymphocytes, resulting in reduced inflammatory responses [2]. Similar findings were observed in human visceral adipose tissue, where this compound effectively reduced LPS-induced production of inflammatory cytokines and chemokines [4]. The compound appears to interfere with the phosphorylation events that activate these pathways, thereby preventing nuclear translocation of transcription factors responsible for initiating pro-inflammatory gene expression programs.
This compound's anti-inflammatory effects are partially mediated through the activation of G-protein coupled receptors, particularly GPR109A. Studies in knockout mice have demonstrated that GPR109A activation is essential for this compound's ability to improve glucose metabolism and reduce inflammatory states in adipose tissue [5]. Receptor activation triggers intracellular signaling cascades that ultimately suppress NF-κB activation and promote the expression of anti-inflammatory mediators. This receptor-mediated mechanism works in concert with HDAC inhibition to create a comprehensive anti-inflammatory profile.
Beyond direct immunomodulation, this compound significantly strengthens intestinal barrier function through multiple mechanisms. Research in antibiotic-treated mice demonstrated that this compound administration upregulated tight junction proteins ZO-1 and Occludin, increased expression of mucin MUC2, restored goblet cell populations, and reduced markers of intestinal permeability (serum LPS and zonulin) [1]. This enhancement of physical barrier function limits the translocation of pro-inflammatory bacterial components such as lipopolysaccharide (LPS) into systemic circulation, thereby reducing overall inflammatory tone.
Table 1: Summary of this compound's Anti-inflammatory Effects in Animal Studies
| Model System | Dosage Regimen | Key Inflammatory Markers | Observed Effects | Reference |
|---|---|---|---|---|
| Heat-stressed dairy cows | 37.5 g/cow/day for 21 days | TNF-α, IL-1β, IL-6, MAPK, NF-κB | Significant reduction in cytokine expression; inhibition of signaling pathways | [2] |
| HFD-induced obese mice | 2.0 g/kg, 3×/week for 6 weeks | IL-1β, TNF-α, IL-10, Treg cells, M2 macrophages | Reduced pro-inflammatory cytokines; increased anti-inflammatory mediators | [5] |
| Antibiotic-induced dysbiosis (mice) | 0.3 g/kg BW for 11 days | NLRP3, ASC, caspase-1, IL-1β, TNF-α, IL-6 | Suppressed inflammasome activation; reduced inflammatory cytokines | [1] |
| LPS-induced visceral allodynia (rats) | Sodium butyrate: 0.37-2.9 mg/kg for 3 days | CRF, proinflammatory cytokines | Inhibition of visceral allodynia and colonic hyperpermeability | [6] |
Table 2: Anti-inflammatory Effects of this compound in Cell Culture Models
| Cell Type | Treatment Conditions | Key Findings | Significance | Reference |
|---|---|---|---|---|
| Human visceral adipose tissue | 1-2 mM, 24h with LPS challenge | Reduced IL-36γ, inflammatory cytokines and chemokines | Attenuation of obesity-associated inflammation | [4] |
| Porcine alveolar macrophages (PAMs) | 0.5-4 mM this compound with LPS challenge | Reduced TNF-α and IL-1β production | Dose-dependent anti-inflammatory effects | [7] |
| Chicken HTC macrophages | 0.25 mM this compound + 10 μM quercetin | Synergistic HDP induction; suppressed IL-1β | Potential antimicrobial and anti-inflammatory combination | [8] |
| IPEC-J2 intestinal cells | 0.5-4 mM this compound for 24-72h | Increased transepithelial electrical resistance (TEER) | Enhanced intestinal barrier integrity | [7] |
This protocol details the assessment of this compound's anti-inflammatory properties in primary porcine alveolar macrophages (PAMs) using LPS challenge to simulate inflammatory conditions. This established model polarizes macrophages toward a pro-inflammatory (M1) phenotype, allowing quantification of cytokine production and evaluation of compound efficacy [7]. The protocol can be adapted for other macrophage cell lines, including RAW264.7 and human monocyte-derived macrophages.
This protocol evaluates this compound's effects on intestinal barrier function using IPEC-J2 cells cultured on transwell inserts. The IPEC-J2 model forms polarized intestinal epithelial monolayers with well-developed tight junctions, allowing quantification of barrier integrity through transepithelial electrical resistance (TEER) measurements [7]. This method is applicable for studying compounds aimed at improving gut barrier function in conditions such as inflammatory bowel disease or antibiotic-induced disruption.
This protocol describes the evaluation of this compound's effects on adipose tissue inflammation using diet-induced obese mice. The model recapitulates key features of human obesity-associated metabolic inflammation, including macrophage infiltration into adipose tissue and systemic insulin resistance [5]. The protocol allows assessment of this compound's impact on inflammatory markers, glucose metabolism, and immune cell populations in adipose tissue.
Figure 1: this compound Modulation of NF-κB and MAPK Signaling Pathways. This compound exerts anti-inflammatory effects through multiple mechanisms including HDAC inhibition, GPR109A receptor activation, and enhancement of intestinal barrier function. These actions collectively suppress pro-inflammatory cytokine production by inhibiting key signaling pathways. [2] [5] [3]
Figure 2: Comprehensive Workflow for Evaluating this compound's Anti-inflammatory Properties. This integrated approach combines in vitro, in vivo, and mechanistic studies to thoroughly characterize this compound's effects on inflammatory processes using multiple analytical platforms. [2] [5] [4]
This compound's effective delivery in experimental models requires careful consideration of formulation approaches. The compound's limited water solubility necessitates the use of appropriate vehicles, with ethanol being commonly used for in vitro studies at final concentrations not exceeding 0.05% [7]. For in vivo applications, encapsulation technologies have been developed to enhance stability and bioavailability. These include lipid-based delivery systems and specialized coatings that protect this compound from premature degradation in the upper gastrointestinal tract, ensuring targeted release in the intestinal region [9] [1].
Research indicates that dose optimization is critical for achieving desired biological effects, with studies showing sometimes superior efficacy at lower doses (0.3 g/kg BW in mice) compared to higher doses (3 g/kg BW) for certain parameters such as microbial diversity restoration [1]. This highlights the importance of conducting comprehensive dose-ranging studies in specific experimental models. Additionally, combination strategies with other bioactive compounds such as quercetin have demonstrated synergistic effects, particularly in the induction of host defense peptides, suggesting potential for enhanced therapeutic efficacy through rational combination approaches [8].
This compound represents a versatile research tool and promising therapeutic candidate with demonstrated efficacy across multiple models of inflammation. Its multimodal mechanism of action, favorable delivery properties, and established safety profile support its continued investigation for inflammatory conditions. Researchers should consider context-specific factors including model system, dosing regimen, and formulation approach when designing studies to evaluate this compound's anti-inflammatory properties. The protocols and data summarized in this document provide a foundation for standardized assessment of this compound across research settings, facilitating comparison of results and accelerating the development of this promising compound for inflammatory applications.
Tributyrin, a triglyceride of butyric acid, acts as a prodrug that releases active butyrate upon digestion [1] [2]. Butyrate directly interferes with the NF-κB pathway, a critical regulator of inflammation and immune responses [3] [4]. The mechanisms are summarized in the diagram below.
The following table summarizes key quantitative findings from recent in vivo studies demonstrating the effects of this compound.
| Study Model | This compound Dose & Duration | Key Effects Related to NF-κB Inhibition | Reference |
|---|
| Weaned Piglets (LPS-challenge) | 0.2% in diet for 28 days | ↓ Gene expression of NF-κB & pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) ↑ Anti-inflammatory cytokines (IL-10, TGF-β) Inhibited SIRT1/NF-κB pathway & promoted M2 macrophage polarization [5] | | | Juvenile Blunt Snout Bream (Megalobrama amblycephala) | 0.06% in diet for 8 weeks | ↓ mRNA levels of NF-κB and TNF-α ↑ mRNA levels of IL-10 and TGF-β ↑ Activity of antioxidant enzymes (T-SOD, GPx, CAT) and ↓ MDA (a marker of oxidative stress) [6] | | Juvenile Grass Carp (Ctenopharyngodon idellus) | 0.5-1.0 g/kg in diet for 8 weeks | Promoted growth performance and upregulated nutrient absorption gene (PepT1) via CDX2/SP1 pathway, indicating improved gut health [1] | | Rat Model of Colitis (TNBS-induced) | Butyrate enemas | Decreased TNF production Inhibited LPS-induced NF-κB nuclear translocation Prevented IκBα degradation [4] |
For researchers aiming to validate the anti-inflammatory effects of this compound, here are detailed methodologies from the cited studies.
This model is excellent for studying systemic inflammation and liver-specific effects.
1. Animal and Diet Preparation
2. LPS Challenge and Sampling
3. Key Analyses for NF-κB Inhibition
This protocol, adapted from a classic butyrate study, directly visualizes the inhibition of NF-κB nuclear translocation.
1. Cell Culture and Treatment
2. Immunofluorescence Staining
3. Visualization and Quantification
The core difference lies in the physical and chemical properties of the two compounds, which directly impact their stability and ease of use in experiments and feed formulations.
| Characteristic | Tributyrin | Sodium Butyrate |
|---|---|---|
| Chemical Form | Glyceride (tri-ester of butyric acid and glycerol) [1] | Sodium salt of butyric acid [2] |
| Odor | More neutral, pleasant, fruity aroma [3] | Offensive, unpleasant odor [1] [3] |
| Volatility | Non-volatile [1] | Volatile [1] |
| Physical State at Room Temp | Stable liquid [1] | Powder [2] |
| Protection Required | None; naturally stable and passes through upper GI tract without coating [1] | Requires fat coating or encapsulation to prevent rapid absorption in upper GI tract [1] [3] |
| Heat Stability | Stable at pelleting temperatures (below 85°C) [1] | Requires coating for pelleting stability [1] |
The following table summarizes quantitative data from animal studies that directly compared the two compounds at iso-butyric levels.
| Parameter | This compound Performance | Sodium Butyrate Performance | Experimental Context |
|---|---|---|---|
| Body Weight Gain | +4.6% vs. control [3] | Significant improvement vs. control [1] [3] | Broiler chickens (35-day trial) [1] [3] |
| Feed Conversion Ratio (FCR) | -5.2% vs. control [3] | Significant improvement vs. control [1] | Broiler chickens (35-day trial) [1] [3] |
| Intestinal Morphology | Improved duodenal villi height and crypt-villus ratio; deeper crypts [3] | Improved duodenal villi height and crypt-villus ratio [3] | Broiler chickens (histomorphometry) [3] |
| Serum Biochemistry | Increased total proteins, digestive enzymes; reduced lipids, urea, AST [3] | Increased total proteins, digestive enzymes; reduced lipids, urea, AST [3] | Broiler chickens (serum analysis) [3] |
| Gene Expression | Upregulated mTOR and NBN (growth/DNA repair); upregulated TLR4 (immunity) [3] | Upregulated mTOR and NBN; upregulated TLR4 [3] | Broiler chickens (gene expression in muscle/liver) [3] |
Example Experimental Protocol for Broiler Studies: The methodology can be adapted from the research by Lum et al. (2018) and the 2025 study in Scientific Reports [1] [3].
Problem: Inconsistent or Poor In-Vivo Results
Problem: Handling Difficulties and Unpleasant Odor in the Lab
Problem: Activity Loss During Feed Pelleting
Butyrate sources can influence cellular processes through multiple pathways. The diagram below illustrates the key mechanisms identified in the search results.
The diagram above shows that this compound and sodium butyrate can exert effects through shared pathways like HDAC inhibition and NF-κB suppression [4] [5]. This compound has also been shown to uniquely upregulate SIRT1, which further suppresses NF-κB, and to directly activate the JAK2/STAT6 pathway, driving anti-inflammatory M2 macrophage polarization [6] [7].
Tributyrin itself is a triglyceride that does not always require a traditional "coating." Its primary formulation challenge is to ensure it reaches the intestines before releasing its active component, butyrate. Two main strategies are used to achieve this:
For researchers developing this compound formulations, here are methodologies and critical parameters from recent studies.
This protocol is adapted from a study that optimized a TBNE for improved digestion performance in animal feeds [5].
Table 1: Characterization Parameters for an Optimized this compound Nanoemulsion [5]
| Parameter | Target Value |
|---|---|
| Z-Average Particle Size | ~250 nm |
| Polydispersity Index (PDI) | Data not specified (Lower PDI indicates a more uniform particle size) |
| Zeta Potential | ~ -40 mV |
| Emulsification Activity Index | ~ 848 min |
| Emulsification Stability Index | ~ 1.14 m²/g |
While not using this compound as the active drug, this study provides a directly applicable protocol for using enteric coatings to protect lipid-based formulations for intestinal release [6].
The following diagram illustrates the journey of a coated this compound formulation through the digestive system and its mechanism of action upon reaching the intestines.
Based on the available literature, here are some specific issues you might encounter:
Q1: Is this compound palatability a common problem in animal studies? Yes, palatability is a known challenge. While this compound itself is noted to lack the offensive odor of pure butyric acid [1], its strong bitter and astringent taste can negatively affect the acceptance of feed, particularly in milk replacers for calves [2].
Q2: What are the proven strategies to improve feed palatability when using this compound? Research points to two primary strategies:
Q3: Does the age of the animal influence this compound acceptance? Yes, age is a critical factor. A study on Holstein calves found that while newborn calves did not show increased refusals with increasing levels of this compound, the presence of this compound and tricaproin (another fatty acid ester) reduced milk replacer acceptance in older calves (aged 2-3 weeks) [2]. This suggests a sensitive period for taste acceptance early in life.
The table below summarizes quantitative findings on this compound supplementation from recent research, demonstrating that effective and well-accepted dosing is achievable.
Table: this compound Supplementation and Palatability Outcomes in Animal Studies
| Animal Model | Effective & Well-Accepted Dose | Key Palatability & Performance Findings | Citation |
|---|---|---|---|
| Weaned Rabbits | 0.2% of diet | No refusal reported; significantly increased average daily gain and final body weight. | [1] |
| Broiler Chickens | 0.25% (w/w) of diet | No negative impact on feed intake; improved body weight gain and feed conversion ratio during coccidial infection. | [3] |
| Newborn Calves | This compound & Tricaproin in MR | No increase in refusals; reduced the need for drinking assistance. | [2] |
| 18-Day-Old Calves | This compound & Tricaproin in MR | Observed refusals when fed for the first time. | [2] |
The following workflow is based on a study that directly investigated feed acceptance [2]. You can adapt this methodology for similar animal models.
Protocol Details:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Initial feed refusal | Strong bitter/astringent taste; unfamiliar to older animals. | Start with a lower inclusion dose and gradually ramp up. For young animals, introduce this compound as early as possible. |
| Inconsistent results across age groups | Age-dependent taste acceptance, as seen in calf studies. | Stratify experimental subjects by age and analyze data separately. Do not extrapolate palatability findings from newborns to weaned juveniles. |
| Reduced feed intake affecting growth | Dosage may be too high for the specific species and age. | Re-evaluate the dosage. Refer to established effective levels (e.g., 0.2% for rabbits, 0.25% for broilers) as a starting point [1] [3]. |
Tributyrin is a triglyceride that consists of three molecules of butyric acid esterified to glycerol [1]. Its value as a prodrug lies in its pharmacokinetics: it is resistant to stomach acid and is hydrolyzed by pancreatic lipases in the intestine, resulting in a sustained release of butyrate directly to the colonocytes [2] [3].
Butyrate itself is a histone deacetylase (HDAC) inhibitor and also acts as a signaling molecule by activating specific G-protein-coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109a [4] [5]. These mechanisms underpin its wide-ranging effects on gut barrier integrity, immune modulation, and inflammation [4] [5] [1].
High doses may be investigated to overcome rapid absorption in the upper GI tract, ensure sufficient delivery to the lower intestine, and achieve therapeutic systemic concentrations for effects on metabolism and neurology [6].
The following table summarizes key findings from animal studies on high-dose this compound.
| Observed Effect | Experimental Model / Dose | Key Findings / Proposed Mechanism |
|---|---|---|
| Liver Protection | Rats with LPS-induced injury; 2g/kg oral this compound [7] | Increased portal butyrate to ~2.4 mM; reduced liver necroinflammation; suppressed NF-κB, TLR2/TLR4. |
| Gut Barrier & Immunity | Mouse chronic-binge ethanol model; 5mM this compound in diet [1] | Preserved innate immune responses in colon; reduced oxidative stress; protected intestinal villi vasculature. |
| Microbiome Restoration | Mice with antibiotic-induced dysbiosis; 0.3 & 3g/kg TB [2] | Increased gut microbiota α-diversity; boosted SCFA-producing bacteria (e.g., Muribaculaceae); reduced gut inflammation. |
| Metabolic & Systemic | General animal studies on butyrate [4] [8] [6] | Counteracted high-fat diet effects; improved insulin sensitivity, glucose homeostasis; activated GPCRs (FFAR3, GPR109a). |
For researchers designing experiments, here are methodologies from cited studies and important dosage notes.
Protocol: this compound in Ethanol-Induced Liver & Gut Injury (Mouse Model)
Protocol: Restoring Antibiotic-Induced Dysbiosis (Mouse Model)
Dosage and Formulation Notes
The diagram below illustrates the metabolic journey of this compound and its core mechanisms of action, integrating the processes described in the search results.
The following table summarizes the efficacy outcomes of low-dose tributyrin (TB) reported in recent studies. "Low-dose" is context-dependent, and the effects can vary significantly based on the experimental model and condition.
| Study Model | Reported Low Dose | Key Efficacy Outcomes | Notes & Context |
|---|---|---|---|
| Antibiotic-treated Mice [1] [2] | 0.3 g/kg BW (for 11 days) | Superior to high dose in: restoring gut microbiota diversity; increasing SCFA-producing bacteria; reducing inflammation; upregulating tight junction proteins (ZO-1, Occludin). | Dose-specific effect observed; the high dose (3 g/kg BW) was less effective in several measured parameters. |
| Pre-weaned Dairy Calves [3] | 2 g/L of milk | Reduced diarrhea frequency; improved intestinal morphology (increased villus height); enhanced expression of barrier function genes (claudin-4); promoted colonization of SCFA-producing bacteria. | Demonstrated efficacy in a large animal model for improving gut health and development. |
| *In Vitro* Gut Model [4] | Not specified (daily supplementation in model) | Increased butyrate levels; enhanced abundance of beneficial bacteria (Bifidobacterium spp., Akkermansia mucinophila); demonstrated protective effect on intestinal barrier; exerted immunomodulatory properties. | Used the SHIME model to simulate the human intestinal environment. |
| Mice after GI Surgery [5] | 10 mM in drinking water | Variable efficacy based on timing: • Pre-op: Reduced ileal inflammation (IL-6, TNF-α). • Post-op: Promoted recolonization of beneficial anaerobic taxa; reduced colonic inflammation. | Timing of supplementation is a critical factor that differentially modulates inflammation and microbial recovery. |
To help you replicate or build upon these findings, here are the detailed methodologies from the key studies.
This protocol is designed to investigate the restorative effects of this compound on antibiotic-induced dysbiosis and intestinal damage.
This protocol examines how the timing of this compound administration affects outcomes after gastrointestinal surgery.
The efficacy of low-dose this compound is linked to its role as a butyrate precursor. The diagram below illustrates its journey and primary mechanisms of action in the gut.
Figure 1: The metabolic pathway and primary mechanisms of action of oral this compound. TB is stable in the upper GI tract and releases butyrate in the colon, where it exerts multiple beneficial effects [4] [6] [7].
The downstream effects of these mechanisms, as evidenced by the search results, are summarized in the following workflow:
Figure 2: The functional effects of this compound-derived butyrate on gut health, as demonstrated in animal models [1] [5] [3].
The table below summarizes critical factors for enhancing lipase activity, based on research from various microbial sources.
| Optimization Factor | Optimal Condition / Effect | Source Organism / System | Key Finding / Impact |
|---|---|---|---|
| pH | pH 7.0–9.0 | Bacillus isolates [1] | Maximum lipase activity in alkaline conditions. |
| pH 9.0 | Mucor circinelloides (recombinant) [2] | Optimal for the recombinant lipase. | |
| Temperature | 30–40 °C | Bacillus isolates [1] | Suitable range for maximum production. |
| 50 °C | Mucor circinelloides (recombinant) [2] | Optimal reaction temperature. | |
| 70 °C (Free enzyme), 90 °C (Immobilized) | Pyrococcus furiosus [3] | Immobilization significantly increased thermal stability and optimal temperature. | |
| Incubation Time | 25–35 hours | Bacillus isolates [1] | Optimal for lipase production during fermentation. |
| 48 hours | Rhodotorula babjevae [4] | Time to achieve peak lipase activity in a bioreactor. | |
| Lipid Inducers | Tributyrin, Olive oil, Coconut oil | Bacillus isolates [1] | Acts as an inductive substrate for lipase production. |
| Sunflower Oil | Rhodotorula babjevae [4] | Led to a high lipase activity of 137.25 U/mL. | |
| Nitrogen Sources | Organic (Peptone, Yeast Extract), Inorganic (Ammonium Sulfate) | Bacillus isolates [1] | Stimulates protein synthesis and lipase secretion. |
| Enzyme Immobilization | Covalent attachment on glyoxyl-agarose | Pyrococcus furiosus [3] | Greatly improved thermostability (82% residual activity after 48h at 70°C). |
| Statistical Optimization | Response Surface Methodology (RSM) | Bacillus isolates [1] | Enhanced lipase yield by 7.5–14.7% compared to one-factor-at-a-time approach. |
The following workflow outlines a systematic approach to optimizing lipase activity, integrating the key parameters from the table.
Q1: My lipase shows low activity against this compound in the assay. What could be wrong?
Q2: How can I improve the stability and reusability of my lipase?
Q3: My lipase production yield in fermentation is low. How can I enhance it?
This protocol is adapted from methods used to assay immobilized Candida antarctica lipase B (CaLB) and other lipases [3] [7] [5].
Principle: The hydrolysis of this compound releases butyric acid, which is quantitated by automatic titration with sodium hydroxide (NaOH) at a constant pH.
Reagents:
Procedure:
Calculation: One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 μmol of butyric acid per minute under the assay conditions.
This is a common primary screening method for identifying lipase-producing microorganisms [1] [4].
Reagents:
Procedure:
Tributyrin is a triglyceride that carries three molecules of butyrate. Its release kinetics are fundamentally governed by enzymatic hydrolysis in the gastrointestinal tract.
The following diagram illustrates the core process of how this compound is broken down to release active butyrate.
This controlled release is considered a key pharmacological advantage. Unlike sodium butyrate, this compound is not broken down by gastric juices and travels to the intestine where it undergoes a slow, enzymatic conversion, leading to a more sustained release of butyrate [1] [2]. This property gives this compound an increased half-life and higher bioavailability compared to sodium butyrate [3] [2].
The kinetics of this compound translate into measurable biological effects across various research models. The table below summarizes key findings from recent studies.
| Study Model | This compound Dosage & Form | Key Findings Related to Release/Kinetics |
|---|---|---|
| Mouse Model (Antibiotic-induced dysbiosis) [1] | 0.3 g/kg BW (low dose) and 3 g/kg BW (high dose) for 11 days. | Improved bioavailability; low dose showed stronger effects in restoring gut microbiota and reducing inflammation than the high dose. |
| Mouse Model (Chronic-binge ethanol) [3] | 5 mM daily supplementation by oral gavage for 10 days. | Protected gut-lung axis; this compound digestion released butyrate that reduced oxidative stress in the lungs. |
| Human RCT Protocol (Major Depressive Disorder) [4] | 4 g/day encapsulated this compound for 8 weeks. | Soft gel capsules chosen to enhance adherence; form reduces number of capsules vs. sodium butyrate. |
| Calves Study (Milk replacer) [5] | MR with 3.75% this compound and 2.5% tricaproin. | Successfully restored dietary butyrate (C4:0) and caproic acid (C6:0) levels, confirming efficient release. |
| Commercial Supplement [6] | 1 capsule every other day, increasing to 2-3x daily. | Recommended for maximum absorption when taken "right before eating," suggesting food aids in release. |
The butyrate released from this compound influences multiple physiological pathways. The following diagram maps the primary mechanisms identified in current research, particularly relevant to neurological and metabolic studies.
Based on the reviewed literature, here are some key points to consider for your experimental design, which also hint at areas where troubleshooting might be needed:
The core challenge for tributyrin (TB) is its strong bitter taste and the need for targeted intestinal release. Microencapsulation is a primary technique to address this.
Table 1: Microencapsulation Formulations and Their Performance [1]
| Wall Material Composition | Drying Method | TB Retention | Key Findings & Application Notes |
|---|---|---|---|
| Whey Protein Isolate (WPI) | Spray Drying | Lower retention | Higher retention than SPI-based capsules. |
| WPI + Inulin | Spray Drying | Improved retention | Inulin improves retention and adds wall flexibility. |
| Gamma-Cyclodextrin (GCD) + TB | Oven Drying | 95% | Best retention; reduces sensory perception in infant formula to control levels. |
| Gamma-Cyclodextrin (GCD) + TB | Spray Drying | 62% | Lower retention than oven-dried GCD. |
| GCD-based (GCT OD) in vitro Digestion | N/A | N/A | Limited release (<5%) in stomach; ~75% butyrate release in small intestine; high butyrate production in large intestine. |
Sensory Impact in Food Matrices [1]: The success of a formulation depends heavily on the food or supplement matrix used.
This protocol simulates human digestion to assess the intestinal release profile of your this compound formulation.
1. Objective: To quantify the stability and site-specific release of butyrate from microencapsulated this compound during upper gastrointestinal transit [1] [2].
2. Methodology:
3. Procedure:
4. Expected Outcomes:
FAQ 1: How can I mask the strong bitter taste and odor of this compound in my product?
FAQ 2: My in vitro model shows premature release of butyrate in the stomach. How can I improve targeted intestinal delivery?
FAQ 3: How can I validate the health benefits of my this compound delivery system beyond simple release studies?
The following diagram outlines the key stages for developing and validating a this compound delivery system.
1. Is tributyrin stable during the pelleting process?
Yes, this compound is highly stable under standard pelleting conditions. Key characteristics include:
2. What are the advantages of using this compound over coated sodium butyrate in pelleted feeds?
The primary advantages are its intrinsic stability and efficient delivery:
You can use this protocol to assess this compound stability in your specific formulation.
1. Objective To verify the recovery rate of this compound and the integrity of pellets after a simulated pelleting process.
2. Materials
3. Methodology
Diet Preparation and Pelleting:
Post-Pellet Analysis:
Key Pelleting Parameters to Monitor
| Parameter | Target/Consideration |
|---|---|
| Pelleting Temperature | Maintain below 85°C to simulate standard conditions [2]. Can be stressed up to 150°C for stability limits [1]. |
| Conditioning Time | Standard time for your formulation (e.g., 30-120 seconds). |
| Die Thickness | Note the L/D (Length/Diameter) ratio of the die. |
| This compound Inclusion Rate | Record the exact percentage in the diet (e.g., 0.04% - 0.32% in poultry studies) [4]. |
The workflow below summarizes the experimental process.
While this compound itself is stable, its inclusion can affect overall pellet quality. Here are common issues and solutions, adapted from general pelletizing principles [5]:
| Issue | Possible Causes Related to Additives | Troubleshooting Actions |
|---|---|---|
| Soft Pellets / High Fines | High oil/fat content reducing friction and binding. | Optimize the inclusion rate; ensure thorough mixing; adjust die specification (L/D ratio). |
| Pellets Sticking Together (Clusters) | Product is inherently tacky; cooling is insufficient. | Ensure pellets are adequately cooled and dried post-pelleting; lower quench water temperature if underwater pelletizing [5]. |
| Non-Uniform Pellet Size/Shape | Inconsistent viscosity or temperature in the product stream. | Add a static mixer in the conditioner; check for even heating in the die plate segments [5]. |
Butyric acid is a valuable molecule for gut health and inflammation research, but its direct use is problematic due to its strong, unpleasant smell, often described as reminiscent of vomit or body odor [1]. This can hinder experimental procedures and impact the palatability of formulations.
Tributyrin, a triglyceride composed of three butyrate molecules attached to glycerol, effectively addresses this issue. The key advantages are summarized in the table below.
| Characteristic | Butyric Acid / Butyrate Salts | This compound |
|---|---|---|
| Odor & Volatility | Strong, unpleasant odor; volatile [1] [2] | Mild, fatty, or pleasant fruity aroma; non-volatile [1] [2] |
| Stability | Less stable, shorter half-life [1] | More stable and heat-resistant [1] [2] |
| Delivery Efficiency | Can be broken down in the stomach [3] | Resists stomach acid; hydrolyzed by lipases in the intestine for targeted release [4] [3] [2] |
Here are methodologies and formulation strategies you can apply in your research, based on published protocols.
Using Encapsulated this compound in Animal Studies A study on weaned piglets successfully used an encapsulated mixture of this compound and essential oils (like methyl salicylate or oregano oil). The encapsulation was primarily with calcium palmitate, which helped contain the volatile compounds and deliver them effectively to the gut. This approach improved growth performance and modulated gut microbiota without the reported issues of volatility [5].
Formulating for Human Clinical Trials A pilot human study for Major Depressive Disorder (MDD) used soft gel capsules of this compound. To further enhance adherence and user experience, the study incorporated lemon-scented inserts into the supplement bottles and employed reminder systems [6]. This combination provides a practical model for mitigating potential odor concerns in clinical settings.
Developing Emulsion-Based Delivery Systems Research into this compound as a potential colon cancer preventative agent has explored oil-in-water emulsions. A study found that creating emulsions with a lipid phase containing This compound and corn oil (at ratios of 75:25 to 85:15) improved physical stability. Using food-grade emulsifiers, this system effectively inhibited the viability of colon carcinoma cells in vitro, demonstrating its potential for functional delivery [7].
The following diagram illustrates the core decision-making workflow for selecting and developing a this compound formulation based on your experimental goals.
What is Tributyrin and why is it superior to sodium butyrate for gut health research? this compound (TB) is a butyric acid precursor, which is a triglyceride ester that carries three butyrate molecules [1] [2]. Its key advantage for intestinal research lies in its delivery mechanism. Unlike sodium butyrate, which is a small, easily decomposed fatty acid with an unpleasant odor, this compound is not broken down by gastric juices [1] [3] [4]. It is selectively converted into butyric acid and glycerol in the intestine by pancreatic lipases [1] [3] [4]. This ensures targeted, sustained release of butyrate directly in the intestinal environment where it is needed [1].
What is the recommended dosing protocol for this compound in mouse models of antibiotic-induced dysbiosis? A 2023 study established a clear protocol in C57BL/6 mice [1] [3] [4]. After inducing dysbiosis with ceftriaxone sodium for 7 days, mice were treated with this compound for 11 days. The study found that a low dose (0.3 g/kg BW) demonstrated more statistically significant restorative effects across many parameters than a high dose (3 g/kg BW) [1] [3] [4]. Researchers should note this non-linear, dose-dependent effect.
How does this compound help restore gut barrier integrity? this compound administration leads to a measurable upregulation of key tight junction proteins, ZO-1 and Occludin, at both the mRNA and protein levels [1] [3]. It also significantly increases the expression of MUC2, which is critical for mucus synthesis by goblet cells [1] [3]. These molecular changes correspond with histological evidence of restored goblet cell populations and reduced serum markers of a "leaky gut," specifically lower levels of LPS and zonulin [1] [3].
What is the anti-inflammatory mechanism of this compound in the gut? The anti-inflammatory effect is largely mediated through the inhibition of the NLRP3 inflammasome pathway [1]. Antibiotic-induced dysbiosis can increase lipopolysaccharide (LPS) from gram-negative bacteria, activating this pathway. This compound supplementation has been shown to significantly downregulate the mRNA and protein expression of NLRP3 inflammasome components (NLRP3, ASC, caspase-1) and subsequent pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in colon tissue [1] [3].
The following table summarizes core quantitative data from Yang et al. (2023), which investigated this compound's efficacy in repairing antibiotic-induced dysbiosis in a mouse model [1] [3] [4].
| Parameter | Antibiotic Model (M) Group Trend | Low-Dose this compound (TL) Group Trend | Statistical Summary (vs. Model Group) |
|---|---|---|---|
| Clinical Signs | Slow body weight gain, diarrhea, increased water intake [1] | Rapid recovery of body weight, normalized fecal score & water intake [1] | Not fully recovered in M group; TB groups showed recovery [1] |
| Microbial α-diversity | Significantly decreased [1] | Significantly increased (Chao1, Shannon, Simpson indices) [1] | P < 0.05 [1] |
| Beneficial Bacteria | Decreased [1] | Increased: Muribaculaceae, Bifidobacterium, Parabacteroides [1] | - |
| Potentially Harmful Bacteria | - | Decreased: Bacteroidetes, Alloprevotella, Enterococcus [1] | - |
| Short-Chain Fatty Acids (SCFAs) | Acetic, propionic, butyric acids significantly decreased [1] | Acetic, propionic, and butyric acid contents significantly increased [1] | P < 0.05 [1] |
| Inflammation (NLRP3 Pathway) | mRNA levels of NLRP3, ASC, caspase-1, IL-1β, TNF-α, IL-6 significantly increased [1] | mRNA levels of the above factors significantly decreased [1] | P < 0.05 [1] |
| Intestinal Barrier | ↓ ZO-1, Occludin, MUC2; Goblet cells depleted; ↑ Serum LPS & Zonulin [1] [3] | ↑ ZO-1, Occludin, MUC2; Goblet cells increased; ↓ Serum LPS & Zonulin [1] [3] | P < 0.05 for protein/mRNA expression and serum markers [1] [3] |
Below is the methodology from the seminal 2023 study, which can serve as a template for your research [3] [4].
1. Animal Model and Dysbiosis Induction
2. This compound Intervention Phase
3. Sample Collection and Analysis
The diagrams below illustrate the multi-faceted mechanism of this compound and the sequential steps of the experimental protocol.
Diagram 1: Multimodal Mechanism of this compound against Antibiotic-Induced Dysbiosis. This compound is hydrolyzed in the gut to release butyrate, which drives a restorative cycle involving microbiome modulation, increased SCFA production, barrier repair, and inflammation resolution [1] [3].
Diagram 2: Experimental Workflow for this compound Study. This flowchart outlines the key stages of the in vivo protocol, from dysbiosis induction to final analysis [3] [4].
| Study Model | Treatment Details | Key Effects on Inflammatory Cytokines & Markers | Proposed Mechanism |
|---|---|---|---|
| Human Visceral Fat [1] | Sodium butyrate/tributyrin + LPS | ↓ LPS-induced inflammatory cytokines/chemokines; ↓ IL-36γ (protein & RNA level) | RNA-Seq analysis identified significant downregulation of pro-inflammatory genes. |
| Diet-Induced Obese Mice [2] | Tributyrin, 2.0 g/kg, 3x/week for 6 weeks | ↓ IL-1β, ↓ TNF-α, ↑ IL-10; ↑ Treg cells, ↑ M2 macrophages | GPR109A dependent; induction of an anti-inflammatory state in adipose tissue. |
| Weaned Piglets (LPS model) [3] | Dietary 0.2% this compound for 28 days | ↓ IL-6, ↓ IL-1β (serum/liver); ↑ IL-10 | ↑ SIRT1 → ↓ NF-κB pathway; ↑ JAK2/STAT6 pathway → M2 macrophage polarization. |
| Pre-weaned Dairy Calves [4] | This compound at 2 g/L of milk | ↓ IL-1β in blood; ↓ TLR2 & IL-1β gene expression in jejunum | Stimulation of SCFA-producing bacteria; enhanced intestinal barrier function. |
Here are the methodologies from key studies for replicating these effects in different models.
This protocol is used to screen for anti-inflammatory agents using human tissue.
This in vivo protocol assesses metabolic and inflammatory improvements.
This in vivo model tests efficacy under an acute immunological challenge.
FAQ 1: this compound did not significantly reduce cytokine levels in my cell culture model. What could be wrong?
FAQ 2: How can I confirm the proposed mechanism of action involving GPR109A and macrophage polarization in my experiment?
Gpr109a⁻/⁻ knockout mice. Consider using similar genetic models or receptor antagonists.The following diagram illustrates the core signaling pathways through which this compound exerts its anti-inflammatory effects, as identified in the research [2] [3].
The following table summarizes the core market and application data for Tributyrin, which forms the basis for its cost-effectiveness in various industries.
| Aspect | Summary of Findings |
|---|---|
| Global Market Valuation | Valued at USD 2.33 Billion in 2023, poised to grow at a CAGR of 5.25% (2025-2032) [1]. Another report estimates growth from USD 2.577 Billion in 2025 to USD 4.3 Billion by 2035 [2]. |
| Dominant Application Segment | Food & Beverages; accounted for >50% of global revenue in 2023 [1] [2]. Used as a flavoring agent and emulsifier [1]. |
| Fastest-Growing Segment | Pharmaceuticals; driven by anti-inflammatory, antibacterial, and gut-healing properties [1] [2]. |
| Key Market Driver | Shift toward antibiotic-free and natural additives, especially in animal nutrition [1] [3]. |
| Primary Production Method | Chemical synthesis; due to scalability, cost-effectiveness, and proven industrial processes [1]. |
The tables below consolidate experimental data from scientific studies, highlighting this compound's effectiveness across different models. This performance is a critical component of its value proposition.
Table 1: Performance in Animal Nutrition & Livestock This is the most well-documented area of application for this compound.
| Study Model / Subject | Supplementation Protocol | Key Performance Outcomes vs. Control | Reference |
|---|---|---|---|
| Weaned Piglets | 0.2% in feed for 40 days | ↑ Body Weight & Average Daily Gain; ↑ Feed Efficiency (G:F); ↑ Serum albumin, glucose, HDL, and insulin; ↓ Blood urea (indicator of improved protein use) [4]. | |
| Weaned Piglets (LPS Challenge) | 0.2% in diet for 28 days | ↑ Average Daily Gain (days 0-14); Enhanced antioxidant capacity (↑ CAT, GSH; ↓ MDA); Improved immune function (↑ IL-10; ↓ IL-6, IL-1β); Reduced liver inflammation via macrophage polarization (M1→M2) [5]. | |
| Weaned Lambs | 4.0 g/kg in feed | ↑ Average Daily Body Weight Gain; ↑ Dry Matter Intake; Improved gastrointestinal development (↑ rumen papillae length/width, intestinal villus height); ↑ Total volatile fatty acid (VFA) concentration [6]. | |
| Pre-weaned Dairy Calves | 2 g/L of milk | ↓ Diarrhea frequency; Improved intestinal development (↑ villus height in jejunum and ileum); Enhanced intestinal barrier function (↑ claudin-4 gene expression); ↓ Inflammation (↓ IL-1β) [7]. |
Table 2: Efficacy in Metabolic and Inflammatory Health (Preclinical Models) These studies point to its potential for human pharmaceutical applications.
| Study Model | Supplementation Protocol | Key Efficacy Outcomes vs. Control | Reference |
|---|---|---|---|
| Diet-Induced Obese Mice | 2.0 g/kg by gavage, 3x/week for 6 weeks | ↓ Body weight gain; Improved insulin sensitivity & glucose metabolism; ↓ Hepatic triglyceride content; Anti-inflammatory state in adipose tissue (↓ IL-1β, TNF-α; ↑ IL-10, Treg cells, M2-macrophages). Effects were dependent on GPR109A receptor [8]. | |
| Major Depressive Disorder (MDD) - Human Pilot Trial | 4 g/day for 8 weeks (in addition to antidepressants) | The primary outcome was to assess the feasibility and acceptability of the supplement. The study is designed to explore changes in depressive symptoms and gut-brain-axis metrics, but efficacy results are not yet reported [9]. |
The efficacy of this compound is rooted in its function as a prodrug, releasing butyrate upon digestion [8]. The diagrams below summarize key signaling pathways through which it exerts its effects, as identified in the research.
Diagram Title: Key Anti-inflammatory and Metabolic Pathways of this compound
Diagram Title: Multifactorial Benefits of this compound in Animal Health
A direct, quantitative cost-effectiveness analysis comparing this compound to all alternatives is not available in the searched literature. However, a strong qualitative case can be made based on the synthesized data:
For a more complete cost-effectiveness analysis, I suggest you:
| Product / Additive | Key Effects on Intestinal Development & Health | Experimental Model (Duration) | Dosage / Concentration |
|---|
| Tributyrin | ↑ Villus height & Villus Height:Crypt Depth ratio [1] ↑ RNA/DNA & protein/DNA ratios (mucosal growth) [1] ↑ Expression of SGLT1 & GLUT2 (nutrient transport) [1] ↓ Oxidative stress (MDA, H2O2) [1] Improves mitochondrial function & biogenesis [1] Activates AMPK pathway, inhibits mTOR pathway [1] | Weaned pigs (14 days) [1] | 750 mg/kg diet [1] | | This compound | Repairs antibiotic-induced intestinal damage [2] ↑ Gut microbiota α-diversity [2] ↑ Abundance of SCFA-producing bacteria (e.g., Muribaculaceae) [2] ↑ Short-chain fatty acid (SCFA) production [2] ↓ Intestinal inflammation (TNF-α, IL-6) [2] ↑ Expression of tight junction proteins (ZO-1, Occludin) [2] | Antibiotic-treated mice (11 days) [2] | 0.3 g/kg BW (Low dose was more effective) [2] | | This compound | ↑ Antioxidant capacity (CAT, GSH) [3] ↓ Inflammatory damage (IL-6, IL-1β) [3] Promotes macrophage polarization from M1 to M2 phenotype [3] Inhibits NF-κB pathway, activates JAK2/STAT6 pathway [3] | Weaned piglets (LPS challenge) [3] | 0.2% in diet [3] | | Microencapsulated Sodium Butyrate (MSB) | Improves intestinal health & gut microbiota [4] Enhances growth performance [4] Improves intestinal barrier function [5] | Black Sea Bream (8 weeks) [4] (Human clinical data for intestinal diseases exists [5]) | 0.24% in diet (fish) [4] | | Glycerol Monolaurate (GML) | Improves intestinal barrier function & immune modulation [4] Exhibits antibacterial & antipathogenic activity [4] Most pronounced effects on gut health among comparators [4] | Black Sea Bream (8 weeks) [4] | 0.04% in diet [4] |
To evaluate the effects of this compound, researchers employ standardized and robust methodologies. Here are details of the common protocols used in the studies cited.
Animal Models and Study Design: Studies often use well-established animal models. For example, weaned piglets are a common model for human infant intestinal development due to physiological similarities [1] [3]. Models for gut-barrier damage include inducing dysbiosis with antibiotics like ceftriaxone [2] or inducing inflammation with lipopolysaccharide (LPS) challenge [3] or dextran sodium sulfate (DSS) to model colitis [6]. The typical design involves a control group and one or more treatment groups receiving this compound via diet or gavage for periods ranging from 11 days to 4 weeks [1] [2] [3].
Sample Collection and Histomorphological Analysis: After the trial, intestinal tissue samples (often jejunum or colon) are collected [1]. For morphology, segments are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Villus height and crypt depth are then measured using an image analysis system [1] [2].
Molecular Biology Techniques:
Mitochondrial Function Assessment: Mitochondria are isolated from fresh intestinal mucosa. Reactive oxygen species (ROS) levels are measured with a fluorescent probe like DCFH-DA, and the mitochondrial membrane potential (ΔΨm) is assessed using a JC-1 dye kit [1].
This compound's benefits are mediated through multiple interacting signaling pathways. The following diagram synthesizes the key mechanisms reported in the search results, illustrating how this compound influences intestinal development, redox balance, and immune function.
The collective evidence strongly supports this compound as a potent modulator of intestinal development. Its multi-faceted mechanism of action and favorable release profile make it a compelling subject for further research and potential therapeutic application.
For researchers requiring deeper insight, here are the methodologies and key findings from several pivotal studies.
This study investigated tributyrin's role in mitigating inflammation and oxidative stress induced by an LPS challenge [1] [2].
This research explored the mechanism behind this compound's health benefits in fish over an 8-week feeding trial [3].
Nrf2, Cu/Zn-SOD, IL-10; downregulated NF-κB and TNF-α [3].This large-scale farm study directly compared different butyrate formulations [4].
TLR4 (immune gene) and mTOR (growth gene) in relevant tissues [4].The immune-modulating effects of this compound are mediated through several key cellular pathways, as illustrated below.
This compound shifts macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) state, primarily through the SIRT1/NF-κB and JAK2/STAT6 pathways [1] [2].
In the context of Major Depressive Disorder (MDD), a proposed human clinical trial investigates this compound's role in the gut-brain axis [5].
A 2025 broiler chicken study provides a direct, quantitative comparison of this compound and sodium butyrate [4].
| Parameter | This compound (TB-300) | Coated Sodium Butyrate (SB-500) | Control (Basal Diet) |
|---|---|---|---|
| Final Body Weight (g) | 2677 | 2615 | 2559 |
| Feed Conversion Ratio (FCR) | 1.45 | 1.49 | 1.53 |
| European Production Efficiency Factor (EPEF) | 446 | 427 | 388 |
| Duodenal Villus Height (μm) | 1548 | 1593 | 1379 |
| Jejunal Crypt Depth (μm) | 214 | 205 | 193 |
| Serum Total Proteins (g/dL) | 4.31 | 4.38 | 4.02 |
| Gene Expression: mTOR | 1.91 (Relative) | 1.85 (Relative) | 1.00 (Relative) |
| Gene Expression: TLR4 | 2.11 (Relative) | 2.22 (Relative) | 1.00 (Relative) |
It is important to highlight that while preclinical data is promising, robust clinical evidence for this compound's immune-modulating effects in humans is still emerging. A pilot randomized controlled trial (registered and approved) is underway to investigate the feasibility and effects of 8-week oral this compound supplementation (4 g/day) in patients with Major Depressive Disorder (MDD), based on the gut-brain axis hypothesis [5]. This trial will assess inflammatory markers and gut microbiota, among other outcomes, with results expected after its completion [5].
| Compound & Study Model | Key Antioxidant Effects & Measured Outcomes | Comparative Performance & Mechanism |
|---|
| Tributyrin (TB) [1] [2] [3] | • ↑ T-AOC (intestine, ovary, liver) [1] [3] [4] • ↓ MDA (intestine, serum, liver, ovary) [1] [2] [3] • ↑ SOD, CAT, GSH-Px activity (serum, liver) [2] [4] • ↑ Nrf2 mRNA expression (intestine) [1] | Often superior or comparable to other butyrate forms. Mechanism involves activating the Nrf2 pathway and modulating signaling pathways like SIRT1/NF-κB [1] [2]. | | Sodium Butyrate (SB) [5] | • ↑ Digestive enzymes (lipase, protease) [5] • ↑ mTOR & NBN gene expression [5] • Improves intestinal morphology [5] | A common and effective alternative. Coated SB is often used for stability. TB showed better growth performance in one broiler study, while SB had a stronger effect on litter hygiene [5]. | | Sodium Propionate (SP) [4] | • ↑ T-AOC, SOD, CAT (liver) [4] • ↓ MDA (liver) [4] • Reduced hepatic lipid deposition [4] | Shows comparable efficacy to TB in improving antioxidant capacity and lipid metabolism in spotted seabass, though optimal doses may differ (0.4% SP vs. 0.2% TB) [4]. | | Butyric Acid Derivatives (Di-/Tri-butyrin) [5] | • ↑ Body weight and ↓ FCR [5] • ↑ Serum total proteins, ↓ serum lipids [5] • ↑ mTOR & NBN gene expression [5] | Different formulations (e.g., TB-300, TB-500) can have distinct effects. Some blends can outperform coated sodium butyrate in growth performance metrics [5]. |
For a deeper dive, here are the experimental details and key quantitative findings from the studies cited in the table.
nrf2 (a master regulator of antioxidant response) first rose and then fell with increasing TB.The following diagram synthesizes the primary antioxidant and anti-inflammatory mechanisms of this compound as revealed by the studies, particularly in the context of an LPS-induced challenge [2].
| Study Model / Condition | Tributyrin Supplementation Level | Key Performance Outcomes | Comparative Findings |
|---|
| Healthy Broilers (Arbor Acres, 35-day study) [1] [2] | 300 g/ton (60% di- and tri-butyrin) | Body Weight: +4.6% FCR: -5.2% EPEF: +14.9% [1] [2] | TB-300 showed superior growth performance improvement compared to coated sodium butyrate (SB-500) and a control diet [1] [2]. | | Coccidia Challenge (Eimeria maxima infection) [3] [4] | 0.25% (w/w) in diet | Body Weight Gain: Improved at peak infection (7 dpi) FCR: Improved at peak infection (7 dpi) [3] [4] | Supplementation specifically counteracted the performance-depressing effects of coccidial infection [3] [4]. | | Cyclic Heat Stress (Taihe Silky Fowls) [5] | 0.04% to 0.32% in diet | Average Daily Gain (ADG): Improved FCR: Improved [5] | Effectively alleviated the adverse effects of heat stress on growth performance, with 0.16% being an effective level [5]. |
To help you evaluate the reliability and applicability of these findings, here is a detailed look at the methodologies used in the key studies cited above.
This study directly compared different butyrate sources in a large-scale, 35-day experiment [1] [2].
This study investigated this compound's efficacy against a specific disease challenge [3] [4].
This study focused on this compound's role in mitigating environmental stress [5].
The performance benefits of this compound are supported by measurable improvements in gut physiology and health. The following diagram summarizes its primary modes of action.
The mechanisms shown in the diagram are supported by concrete experimental data:
The tables below summarize the effects of tributyrin (TB) and other common butyrate supplements, such as sodium butyrate (SB) and microencapsulated sodium butyrate (MSB), based on pre-clinical and in vitro studies.
Table 1: Comparison of Butyrate Supplement Characteristics
| Characteristic | This compound (TB) | Sodium Butyrate (SB) | Microencapsulated SB (MSB) |
|---|---|---|---|
| Chemical Nature | Butyrate precursor (glycerol ester) [1] [2] | Sodium salt of butyric acid [3] | Coated SB for targeted release [3] [4] |
| Odor & Palatability | Pleasant, fruity odor; more palatable [2] | Unpleasant, rancid odor and taste [3] | Improved palatability due to coating [3] |
| Stability in Upper GI Tract | High; resists gastric acid, hydrolyzed by pancreatic lipases in the gut [1] [5] [2] | Low; rapidly absorbed in the upper GI tract [3] | Improved; designed for gradual release in the intestine [3] [4] |
| Primary Study Findings | Increases gut microbiota diversity, SCFA levels; repairs intestinal barrier; anti-inflammatory [1] [6] [2] | Energy source for colonocytes; anti-inflammatory; improves barrier function [7] [3] [8] | Improves growth performance and intestinal health in animal studies [4] |
Table 2: Summary of Key Experimental Outcomes
| Outcome Measure | This compound (TB) | Sodium Butyrate (SB) | Notes & Context |
|---|---|---|---|
| Gut Microbiota Diversity | ↑ α-diversity after antibiotic disruption [1] [6] | Information not specified in search results | TB increased diversity in diseased models. |
| Key Microbiota Shifts | ↑ Muribaculaceae, Bifidobacterium, Akkermansia [1] [5] [6] ↓ Enterococcus [1] [6] | Information not specified in search results | Shifts favor SCFA-producing bacteria. | | SCFA Production | ↑ Fecal butyrate and total SCFAs [1] [5] | Information not specified in search results | Direct increase in butyrate levels. | | Intestinal Barrier | ↑ ZO-1, Occludin, MUC2 [1] [6] [2] | ↑ Tight junction proteins [3] | TB and SB both support barrier integrity. | | Inflammation Markers | ↓ TNF-α, IL-6, IL-1β, LPS, zonulin [1] [6] [2] | ↓ NF-κB pathway, pro-inflammatory cytokines [3] | Both show strong anti-inflammatory effects. | | Dosage Note | Low-dose TB (0.3 g/kg) often more effective than high-dose (3 g/kg) in mice [1] [6] | High-fiber diet may not supply sufficient butyrate in disease states [3] | Efficacy is dose-dependent and formulation-specific. |
For reproducibility and critical evaluation, here are the methodologies from pivotal studies on this compound.
1. Protocol: this compound in Antibiotic-Treated Mice [1] [6]
2. Protocol: In Vitro Upper GI Stability and SHIME Model [5]
This compound exerts its benefits primarily after hydrolysis to butyrate in the gut. The diagram below illustrates the key molecular pathways involved.
This diagram shows how butyrate, released from this compound, works through multiple pathways to improve gut health [1] [7] [3]: